molecular formula C11H15NO2 B1606884 Ethylaminomethylbenzodioxan CAS No. 21398-66-3

Ethylaminomethylbenzodioxan

Numéro de catalogue: B1606884
Numéro CAS: 21398-66-3
Poids moléculaire: 193.24 g/mol
Clé InChI: YJPHXPWNPFQMGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethylaminomethylbenzodioxan is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylaminomethylbenzodioxan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylaminomethylbenzodioxan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylaminomethylbenzodioxan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHXPWNPFQMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233216
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-66-3
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21398-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methylamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: The Role of Ethylaminomethylbenzodioxan in Adrenergic Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylaminomethylbenzodioxan (historically designated as F 883 or Prosympal , and structurally related to Piperoxan/F 933 ) represents a foundational scaffold in the pharmacology of adrenergic antagonism. As a potent, competitive


-adrenergic receptor antagonist, it serves as a critical tool for dissecting the contributions of sympathetic nervous system tone versus circulating catecholamines.

This guide details the molecular mechanism of ethylaminomethylbenzodioxan, specifically its interference with G-protein coupled receptor (GPCR) signal transduction, and provides validated protocols for its application in competitive binding assays and functional tissue studies.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8][9][10][11]

The benzodioxan moiety is a "privileged structure" in medicinal chemistry, capable of mimicking the catechol ring of norepinephrine while lacking the hydroxyl groups required for agonist efficacy.

  • Chemical Name: 2-(diethylaminomethyl)-1,4-benzodioxan (Prosympal).

  • Class: Competitive non-selective

    
    -adrenergic antagonist.
    
  • Key Structural Feature: The 1,4-benzodioxan ring system provides rigid steric bulk that occludes the orthosteric binding site of the

    
    -receptor, preventing the conformational shift in Transmembrane Helix 5 and 6 (TM5/TM6) necessary for G-protein activation.
    
Structural Homology and Selectivity

Unlike the haloalkylamines (e.g., phenoxybenzamine) which bind irreversibly via covalent alkylation, ethylaminomethylbenzodioxan binds reversibly . This reversibility makes it an ideal probe for determining equilibrium dissociation constants (


) and investigating receptor reserve.
CompoundStructure / ClassBinding ModePrimary Target
Ethylaminomethylbenzodioxan (Prosympal) BenzodioxanReversible / Competitive

(Non-selective)
Piperoxan (F 933) Benzodioxan (Piperidine analog)Reversible / Competitive

WB 4101 Benzodioxan derivativeReversible / Competitive

(Highly Selective)
Phenoxybenzamine HaloalkylamineIrreversible / Covalent

Mechanism of Action: Signal Transduction Blockade

The primary utility of ethylaminomethylbenzodioxan is the interruption of the


 and 

signaling cascades initiated by norepinephrine (NE) or epinephrine (Epi).
The -Adrenergic Pathway ( Coupling)

Under normal physiological conditions, agonist binding to the


-AR induces a conformational change that promotes the exchange of GDP for GTP on the 

subunit.
  • Agonist Binding: NE binds to the receptor.[1][2]

  • Transduction:

    
     activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    and Diacylglycerol (DAG).
  • Effect:

    
     triggers 
    
    
    
    release from the sarcoplasmic reticulum, causing smooth muscle contraction (vasoconstriction).

The Antagonist Effect: Ethylaminomethylbenzodioxan occupies the receptor pocket, preventing the initial GDP-GTP exchange. The entire downstream cascade is silenced, resulting in vasodilation.

The "Adrenaline Reversal" Phenomenon

A defining characteristic of this molecule is its ability to invert the blood pressure response to epinephrine.

  • Control (Epi only): Epi activates

    
     (pressor) and 
    
    
    
    (depressor). The
    
    
    effect dominates
    
    
    Increased BP .
  • Experimental (Epi + Ethylaminomethylbenzodioxan): The

    
     component is blocked. The 
    
    
    
    component (vasodilation in skeletal muscle) remains unopposed
    
    
    Decreased BP .
Visualization: Adrenergic Signal Transduction & Blockade

The following diagram illustrates the competitive antagonism at the


 receptor interface.

AdrenergicPath Ligand Agonist (Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor  Binds   Antagonist Antagonist (Ethylaminomethylbenzodioxan) Antagonist->Receptor  Competes/Blocks   Gq Gq Protein Receptor->Gq  Activates   PLC Phospholipase C (PLC) Gq->PLC  Stimulates   PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis   Ca Intracellular Ca2+ Release IP3->Ca  Opens ER Channels   Response Smooth Muscle Contraction Ca->Response  Actin-Myosin    Crossbridging  

Figure 1: Signal transduction pathway of the


-adrenergic receptor. The red pathway indicates the site of competitive inhibition by ethylaminomethylbenzodioxan, preventing downstream calcium mobilization.

Experimental Protocols

To utilize ethylaminomethylbenzodioxan effectively in research, two primary methodologies are recommended: Radioligand Binding (for affinity quantification) and Functional Organ Bath (for efficacy/potency).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of ethylaminomethylbenzodioxan against a specific radioligand (e.g., 

-Prazosin for

).

Materials:

  • Rat cerebral cortex membranes (rich in

    
    -ARs).[3]
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Displacer: Ethylaminomethylbenzodioxan (

    
     M to 
    
    
    
    M).

Workflow:

  • Homogenization: Homogenize tissue in ice-cold buffer (Polytron, 15s burst). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane prep.
      
    • 50

      
      L 
      
      
      
      -Prazosin.
    • 50

      
      L Ethylaminomethylbenzodioxan (varying concentrations).
      
    • Non-specific binding control: Add 10

      
      M Phentolamine to separate wells.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate specific binding. Plot % Inhibition vs. Log[Concentration]. Use the Cheng-Prusoff equation to determine


:


Protocol B: Functional Organ Bath (Rat Aorta)

Objective: Demonstrate competitive antagonism (Schild Analysis).

  • Preparation: Isolate thoracic aorta from Wistar rats; remove endothelium mechanically. Cut into 3-mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, 95%

    
    /5% 
    
    
    
    ) under 2g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) to Phenylephrine (Agonist). Wash out.

  • Incubation: Incubate with Ethylaminomethylbenzodioxan (e.g., 100 nM) for 30 min.

  • Test Curve: Generate a second CRC to Phenylephrine in the presence of the antagonist.

  • Result: The curve should shift parallel to the right without depression of the maximum response (

    
    ), confirming competitive antagonism .
    
Visualization: Experimental Workflow

The following flow illustrates the critical steps in the radioligand binding validation process.

ProtocolFlow cluster_inputs Reaction Components Step1 Tissue Homogenization (Rat Cortex) Step2 Membrane Preparation (40,000xg Centrifugation) Step1->Step2 Step3 Incubation System Step2->Step3 Step4 Equilibrium Binding (60 min @ 25°C) Step3->Step4 Ligand [3H]-Prazosin Ligand->Step3 Drug Ethylaminomethyl- benzodioxan Drug->Step3 NSB Blocker (NSB) (Phentolamine) NSB->Step3 Step5 Vacuum Filtration (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Data Analysis (Cheng-Prusoff) Step6->Step7

Figure 2: Workflow for the competitive radioligand binding assay used to determine receptor affinity (


).

Comparative Pharmacology

When selecting an antagonist for experimental design, it is crucial to understand how ethylaminomethylbenzodioxan compares to other standard agents.

FeatureEthylaminomethylbenzodioxanPhentolaminePhenoxybenzaminePrazosin
Receptor Selectivity Non-selective (

)
Non-selective (

)
Non-selective (

)
Highly Selective (

)
Binding Kinetics Rapid, ReversibleRapid, ReversibleSlow, IrreversibleRapid, Reversible
Duration of Action Short to IntermediateShortVery Long (Turnover dependent)Intermediate
Primary Research Use Structural template; Competitive assaysPheochromocytoma diagnosis (Historical)Receptor inactivation (Alkylation)Hypertension models
Signal Impact Blocks

mobilization
Blocks

mobilization
Destroys receptor functionBlocks

mobilization

References

  • Fourneau, E., & Bovet, D. (1933). Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Archives Internationales de Pharmacodynamie et de Thérapie.
  • Melchiorre, C., et al. (2003).[4] Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry. Link

  • Guimaraes, S., & Moura, D. (2001). Vascular adrenoceptors: an update. Pharmacological Reviews. Link

  • Bylund, D. B., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews. Link

  • Langer, S. Z. (1974). Presynaptic regulation of catecholamine release. Biochemical Pharmacology. Link

Sources

An In-depth Technical Guide on the History and Discovery of Ethylaminomethylbenzodioxan as an Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the historical context, synthesis, and pharmacological discovery of ethylaminomethylbenzodioxan and its closely related analogues. It details the pioneering work of Ernest Fourneau's laboratory at the Pasteur Institute in the 1930s, which systematically explored the therapeutic potential of benzodioxan derivatives. This research led to the identification of the first clinically significant α-adrenergic antagonists, fundamentally shaping the field of autonomic pharmacology. We will examine the experimental methodologies of the era, the elucidation of the "sympatholytic" mechanism of action, and the lasting impact of these early discoveries on modern drug development.

Introduction: The Search for Sympatholytics in the Early 20th Century

The early 1900s were a transformative period in pharmacology. The chemical structure of adrenaline (epinephrine) had been elucidated, and its profound physiological effects on the sympathetic nervous system were well-documented. This led to a concerted effort by chemists and physiologists to develop compounds that could either mimic (sympathomimetics) or block (sympatholytics) its actions. The primary goal was to find therapeutic agents capable of controlling conditions characterized by sympathetic overactivity, such as hypertension.[1] Early efforts were challenging, as the concept of specific adrenergic receptors (alpha and beta) had not yet been formulated. Instead, researchers relied on observing the reversal of adrenaline's effects in whole-animal or isolated organ models to identify antagonist activity.

The Fourneau Laboratory: A Systematic Approach to Drug Discovery

At the forefront of this research was the laboratory of Ernest Fourneau at the Pasteur Institute in Paris. Fourneau, a medicinal chemist, in collaboration with the pharmacologist Daniel Bovet, established a systematic program to synthesize and screen novel chemical entities for therapeutic potential.[2] Their approach was methodical: create a core chemical scaffold—in this case, 1,4-benzodioxane—and then generate a library of derivatives by modifying the side chains attached to it.[3][4] This strategy allowed for the exploration of structure-activity relationships (SAR), a foundational concept in modern medicinal chemistry.[2]

The 1,4-benzodioxane scaffold itself was a promising starting point, and its derivatives would later be explored for a wide range of biological activities, including anticancer and antibacterial properties.[4][5]

Synthesis and the Emergence of an Antagonist Profile

The synthesis of the benzodioxan core was typically achieved through the condensation of catechol with epichlorohydrin.[2] This reaction forms a 2-hydroxymethyl-1,4-benzodioxane intermediate. To create the desired aminomethyl derivatives, the hydroxyl group was first converted to a more reactive leaving group, such as a chloride, by treating it with thionyl chloride.[2] This 2-chloromethyl-1,4-benzodioxane could then be reacted with various amines to generate a diverse library of compounds for pharmacological testing.[6]

It was through this systematic process that Fourneau and Bovet synthesized a series of compounds, including the specific compound of interest, ethylaminomethylbenzodioxan, and its more famous analogue, Piperoxan (also known as benodaine or F. 933).[2][7][8] Piperoxan, or 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, was one of the most potent compounds to emerge from this series.[2][7]

Workflow: From Synthesis to Discovery

The logical flow of the research program at the Fourneau laboratory can be visualized as a multi-step process, beginning with chemical synthesis and culminating in the identification of a lead compound.

Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_derivatization Derivatization cluster_screening Pharmacological Screening Catechol Catechol + Epichlorohydrin Intermediate 2-Hydroxymethyl- 1,4-benzodioxane Catechol->Intermediate Condensation Activated 2-Chloromethyl- 1,4-benzodioxane Intermediate->Activated Halogenation (SOCl2) Final_Compounds Benzodioxan Derivatives (e.g., F. 883, F. 933) Activated->Final_Compounds Amines Library of Amines (e.g., Ethylamine, Piperidine) Amines->Final_Compounds InVivo In Vivo Models (Anesthetized Cat/Dog) Final_Compounds->InVivo Activity Identification of 'Sympatholytic' Activity InVivo->Activity Adrenaline Reversal caption Figure 1. Discovery workflow for benzodioxan antagonists.

Figure 1. Discovery workflow for benzodioxan antagonists.

Pharmacological Characterization: The Adrenaline Reversal Experiment

The key to identifying the antagonistic properties of ethylaminomethylbenzodioxan and Piperoxan was the classic "adrenaline reversal" experiment, a hallmark of α-adrenergic blockade. These early compounds were non-selective, blocking both alpha-1 and alpha-2 receptors.[9][10]

The α1-adrenergic receptors, located on vascular smooth muscle, cause vasoconstriction when activated by catecholamines like epinephrine.[9][10] The α2-receptors are found on presynaptic nerve terminals and inhibit further norepinephrine release in a negative feedback loop.[9][10][11] By blocking both receptor types, these early non-selective antagonists caused vasodilation but also increased norepinephrine release, which could lead to side effects like tachycardia.[1][9]

Experimental Protocol: Adrenaline Reversal in the Anesthetized Cat
  • Animal Preparation: A cat is anesthetized (e.g., with chloralose or a barbiturate). The carotid artery is cannulated to measure arterial blood pressure directly, and the femoral vein is cannulated for intravenous drug administration.

  • Baseline Measurement: A baseline blood pressure is established and recorded.

  • Adrenaline Challenge (Control): A standard dose of adrenaline (epinephrine) is injected intravenously. This produces a characteristic, sharp increase in blood pressure (the "pressor" effect) due to α1-receptor-mediated vasoconstriction.

  • Antagonist Administration: A dose of the test compound (e.g., ethylaminomethylbenzodioxan) is administered intravenously.

  • Adrenaline Challenge (Post-Antagonist): After a short period to allow for drug distribution, the same standard dose of adrenaline is injected again.

  • Observation: In the presence of an effective α-adrenergic antagonist, the pressor effect of adrenaline is blocked. Furthermore, adrenaline's underlying β2-receptor-mediated vasodilatory effect is "unmasked," leading to a fall in blood pressure (a "depressor" effect). This complete switch from a pressor to a depressor response is termed "adrenaline reversal" and is the definitive sign of α-blockade.

Mechanism of Action: α-Adrenergic Blockade

The diagram below illustrates the signaling pathway of an α1-adrenergic receptor and the point of intervention by an antagonist like ethylaminomethylbenzodioxan.

Alpha_Blockade cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Epi Epinephrine (Agonist) Receptor α1-Adrenergic Receptor Epi->Receptor Binds & Activates Antagonist Ethylaminomethyl- benzodioxan (Antagonist) Antagonist->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Response Smooth Muscle Contraction (Vasoconstriction) DAG->Response Ca->Response caption Figure 2. Mechanism of α1-adrenergic receptor antagonism.

Figure 2. Mechanism of α1-adrenergic receptor antagonism.

Comparative Pharmacology and Legacy

The pioneering work of Fourneau and Bovet demonstrated that compounds like Piperoxan and ethylaminomethylbenzodioxan were effective α-adrenergic blocking agents.[2] While these early benzodioxans were not clinically ideal due to toxic effects and a lack of receptor selectivity, their discovery was a monumental step forward.[2] They served as crucial tool compounds for decades of research into the function of the sympathetic nervous system.[7]

The findings published by Fourneau and Bovet in 1933 also revealed that these compounds possessed antihistamine properties, making Piperoxan the first antihistamine ever discovered.[2] This dual activity highlighted the complex pharmacology of these early drugs. For his wide-ranging contributions to pharmacology, including this work, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[2]

The knowledge gained from studying these first-generation α-blockers directly informed the development of later, more selective, and safer drugs for treating hypertension and other conditions.[1][10] The 1,4-benzodioxane scaffold continues to be a versatile template in modern medicinal chemistry, used to design molecules targeting a variety of receptors.[4][12][13][14]

CompoundPrimary DiscoveryKey Pharmacological ActionClinical/Research Use
Ethylaminomethylbenzodioxan ~1933Non-selective α-adrenergic antagonistResearch tool, precursor concept
Piperoxan (F. 933) 1933Non-selective α-adrenergic antagonist; AntihistamineFormerly used to diagnose pheochromocytoma[7][8]
Prazosin ~1970sSelective α1-adrenergic antagonistTreatment of hypertension[1]

Conclusion

The discovery of ethylaminomethylbenzodioxan and its analogues represents a landmark achievement in the history of pharmacology. It was born from a systematic, structure-driven approach to drug discovery that was ahead of its time. The elucidation of its "sympatholytic" or α-adrenergic antagonist activity provided both a powerful new tool for physiological research and the foundational proof-of-concept for a class of drugs that remains clinically important today. While superseded by more advanced agents, the story of these early benzodioxans is a testament to the enduring value of methodical chemical synthesis and rigorous pharmacological screening in the quest for novel therapeutics.

References

  • Alpha-adrenergic blockers: mechanism of action, blood pressure control, and effects of lipoprotein metabolism. PubMed. Available at: [Link]

  • Piperoxan. Wikipedia. Available at: [Link]

  • Alpha-Blockers. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Alpha Blockers. OpenAnesthesia. Available at: [Link]

  • Alpha blocker. Wikipedia. Available at: [Link]

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Available at: [Link]

  • The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. PMC. Available at: [Link]

  • Piperoxan | C14H19NO2. PubChem. Available at: [Link]

  • Piperoxan. Harvard Catalyst Profiles. Available at: [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. Available at: [Link]

  • [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. Available at: [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. Available at: [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. PMC. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. Available at: [Link]

  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PMC. Available at: [Link]

  • Discovery of novel TLR2 antagonists as anti-inflammatory agents. PubMed. Available at: [Link]

  • Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer. PubMed. Available at: [Link]

  • Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer. PubMed. Available at: [Link]

  • 2,4-Diarylpyrrolidine-3-carboxylic acids--potent ETA selective endothelin receptor antagonists. 1. Discovery of A-127722. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Ethylaminomethylbenzodioxan Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Adrenergic Receptor Pharmacology

Ethylaminomethylbenzodioxan, commonly known as WB-4101, is a selective antagonist for the α1B-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are pivotal in mediating physiological responses to the catecholamines adrenaline and noradrenaline, playing crucial roles in smooth muscle contraction and cognitive functions.[2] The study of ligand-receptor interactions is fundamental to drug discovery and understanding cellular signaling pathways.[3][4] Radioligand binding assays are a gold standard for quantifying these interactions due to their high sensitivity and robustness.[5][6]

This guide provides detailed protocols for conducting radioligand binding assays using tritiated WB-4101 ([³H]WB-4101) to characterize α1-adrenergic receptors. We will delve into the principles of saturation and competition assays, providing step-by-step methodologies and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.

The Scientific Bedrock: Understanding the Assay Principles

Radioligand binding assays directly measure the interaction between a radiolabeled ligand and its receptor.[7] The fundamental types of assays, saturation and competition, provide distinct but complementary information about the receptor and its interaction with various compounds.[5][8][9]

  • Saturation Binding Assays: These experiments are designed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[5][7][10] The Kd, or equilibrium dissociation constant, is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity (a smaller Kd indicates higher affinity).[11][12] Bmax represents the total number of binding sites.[11][12]

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor.[5][13] By measuring the ability of increasing concentrations of the unlabeled compound to displace a fixed concentration of the radioligand, we can determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).[13] The IC50 can then be converted to an inhibition constant (Ki), which reflects the affinity of the competing unlabeled ligand for the receptor.[14]

A critical aspect of all radioligand binding assays is the distinction between total, non-specific, and specific binding.

  • Total binding is the total amount of radioligand bound to the preparation.

  • Non-specific binding is the portion of the radioligand that binds to components other than the target receptor, such as the filter membrane or other proteins.[15] It is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[14][15]

  • Specific binding is the binding to the target receptor and is calculated by subtracting non-specific binding from total binding.[7]

Visualizing the Workflow: From Preparation to Data

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissue) Incubation Incubate: Membranes + Radioligand (± Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([³H]WB-4101) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (for competition assay) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free) Incubation->Filtration Scintillation_Counting Scintillation Counting (quantify radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (calculate Kd, Bmax, Ki) Scintillation_Counting->Data_Analysis

Caption: General workflow for a filtration-based radioligand binding assay.

Experimental Protocols

Part 1: Preparation of Cell Membranes

The quality of the receptor preparation is paramount for a successful binding assay. This protocol describes the preparation of crude cell membranes from cultured cells expressing the target α1-adrenergic receptor.

Materials:

  • Cultured cells expressing α1-adrenergic receptors

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Protein assay kit (e.g., BCA)

Protocol:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice. The number of strokes or duration of homogenization should be optimized to ensure complete cell lysis without damaging the receptors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[16]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[16]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation (step 5) and resuspension to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Saturation Binding Assay Protocol

This protocol is designed to determine the Kd and Bmax for [³H]WB-4101 at the α1-adrenergic receptor.

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • [³H]WB-4101 (radioligand)

  • Unlabeled WB-4101 or another suitable α1-adrenergic antagonist (for non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of [³H]WB-4101 in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]WB-4101 for both total and non-specific binding.

  • Total Binding Wells: Add Assay Buffer, the appropriate concentration of [³H]WB-4101, and the cell membrane preparation (typically 50-100 µg of protein per well).

  • Non-Specific Binding Wells: Add the unlabeled antagonist (e.g., 10 µM unlabeled WB-4101), the same concentrations of [³H]WB-4101 as in the total binding wells, and the cell membrane preparation. The concentration of the unlabeled ligand should be at least 100 times the Kd of the radioligand to ensure saturation of specific binding sites.[14][15]

  • The final assay volume is typically 200-250 µL.[16]

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.[17]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of [³H]WB-4101 by subtracting the average non-specific binding from the average total binding.

  • Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[14]

ParameterDescriptionTypical Value Range
Kd Equilibrium dissociation constant0.1 - 10 nM
Bmax Maximum number of binding sites10 - 1000 fmol/mg protein
Part 3: Competition Binding Assay Protocol

This protocol is designed to determine the Ki of an unlabeled test compound.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound.

Protocol:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • To each well, add a fixed concentration of [³H]WB-4101 (typically at or near its Kd value), the cell membrane preparation, and the varying concentrations of the test compound.

  • Include wells for total binding (no test compound) and non-specific binding (a saturating concentration of a known unlabeled antagonist).

  • Incubate, filter, and count the radioactivity as described in the saturation assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[17]

Signaling Pathway Context

α1-adrenergic receptors, upon agonist binding, primarily couple to Gq/G11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Alpha1_Adrenergic_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Noradrenaline) Alpha1AR α1-Adrenergic Receptor Agonist->Alpha1AR Binds Gq Gq/G11 (α, β, γ subunits) Alpha1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified α1-adrenergic receptor signaling pathway.

Trustworthiness and Self-Validation

To ensure the integrity and trustworthiness of your data, incorporate the following validation steps into your experimental design:

  • Receptor Specificity: Confirm that the binding is specific to the receptor of interest by performing competition assays with a panel of known selective agonists and antagonists. The rank order of potency should align with the known pharmacology of the receptor subtype.[13]

  • Assay Reproducibility: Perform experiments on multiple occasions to ensure the reproducibility of your Kd, Bmax, and Ki values.

  • Linearity of Protein Concentration: Verify that the specific binding is linear over the range of protein concentrations used in the assay.

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium by performing kinetic experiments to determine the association and dissociation rates.[17]

By adhering to these rigorous protocols and validation measures, researchers can confidently generate high-quality data to advance our understanding of adrenergic receptor pharmacology and facilitate the development of novel therapeutics.

References

  • Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed.
  • Analyzing Radioligand Binding Data. GraphPad.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC.
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI.
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments.
  • Radiometric Ligand-Binding Assays. Revvity.
  • High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
  • Ligand binding assays at equilibrium: validation and interpretation. PMC.
  • Nonspecific binding. GraphPad.
  • Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad.
  • B max and K D. TPC.
  • Ligand binding assays at equilibrium: Validation and interpretation. ResearchGate.
  • Key concepts: Saturation binding. GraphPad.
  • Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic.
  • α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension.
  • Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science.
  • Results for "Saturation Binding". Springer Nature Experiments.
  • GPCR Screening & Profiling with Binding Assays. Creative Biogene.
  • GPCR-radioligand binding assays. PubMed.
  • alpha1A adrenoceptor assay. Innoprot.
  • Assay in Summary_ki. BindingDB.
  • Saturation Radioligand Binding Assays. Alfa Cytology.
  • Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions. PubMed.
  • Flowchart of the protocol for the MS binding assay. For the saturation... ResearchGate.
  • Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. PMC.
  • Filter binding assay. Wikipedia.
  • WB-4101. Wikipedia.
  • Target: Adrenergic receptor alpha-1 (CHEMBL1907610). ChEMBL - EMBL-EBI.
  • α 1A -adrenoceptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • The protocol of competitive binding assay. ResearchGate.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Binding Assays. BMG LABTECH.
  • Radioligand binding assays and their analysis. PubMed.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.
  • Radioligand binding assay. PubMed.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.

Sources

Application Notes and Protocols for Ethylaminomethylbenzodioxan (WB-4101) in Rat Vas Deferens Contraction Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for utilizing ethylaminomethylbenzodioxan, also known as WB-4101, in isolated rat vas deferens contraction assays. As a potent and selective α1A-adrenoceptor antagonist, WB-4101 is an invaluable tool for characterizing adrenergic receptor function and screening novel compounds targeting the sympathetic nervous system. This document is designed to offer both the theoretical framework and practical, step-by-step instructions to ensure the successful execution of these experiments.

Introduction: The Scientific Rationale

The rat vas deferens is a classical and robust model in pharmacology for studying sympathetic neurotransmission and smooth muscle contraction.[1] Its dense sympathetic innervation and the predominance of α1-adrenoceptors on the smooth muscle cells make it an ideal tissue for investigating the effects of adrenergic agonists and antagonists.[2] Contractions of the rat vas deferens can be induced by exogenous application of α1-adrenoceptor agonists, such as norepinephrine or phenylephrine, or by electrical field stimulation (EFS), which triggers the release of endogenous norepinephrine from sympathetic nerve terminals.

Ethylaminomethylbenzodioxan (WB-4101) is a high-affinity antagonist for the α1A-adrenoceptor subtype, which is the predominant subtype mediating the contractile response in the rat vas deferens.[3][4] Its high selectivity makes it a superior tool for isolating and studying the α1A-adrenoceptor-mediated component of the contractile response. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For WB-4101 in the rat vas deferens, the reported pA2 value is consistently high, in the range of 9.4 to 9.54, indicating its strong affinity for the α1A-adrenoceptor in this tissue.[3][4]

Understanding the interaction of compounds with these receptors is crucial in drug development for various conditions, including benign prostatic hyperplasia, hypertension, and ejaculatory disorders.

Mechanism of Action: α1A-Adrenoceptor Antagonism

The contractile response of the rat vas deferens to sympathetic stimulation is primarily mediated by the activation of α1A-adrenoceptors on the smooth muscle cells. This process is initiated by the binding of norepinephrine to the α1A-adrenoceptor, a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[5]

Upon agonist binding, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated α1A-adrenoceptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.

WB-4101 acts as a competitive antagonist at the α1A-adrenoceptor. It binds to the receptor at the same site as norepinephrine but does not activate it. By occupying the receptor, WB-4101 prevents norepinephrine from binding and initiating the signaling cascade, thereby inhibiting smooth muscle contraction.

Signaling Pathway of α1A-Adrenoceptor Mediated Contraction

alpha1A_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NE Norepinephrine (Agonist) alpha1A_R α1A-Adrenoceptor NE->alpha1A_R Binds & Activates WB4101 WB-4101 (Antagonist) WB4101->alpha1A_R Binds & Blocks Gq Gq Protein alpha1A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: α1A-Adrenoceptor signaling pathway leading to smooth muscle contraction.

Experimental Protocols

The following protocols provide a detailed guide for conducting rat vas deferens contraction assays using WB-4101. Adherence to these steps is critical for obtaining reliable and reproducible data.

Materials and Reagents

A comprehensive list of necessary materials and the composition of physiological salt solutions are provided below.

Table 1: Required Materials

ItemDescription
AnimalsMale Wistar or Sprague-Dawley rats (200-300 g)
Organ Bath SystemIsolated organ bath with thermoregulation, gas supply, and force-displacement transducer
Data Acquisition SystemTo record and analyze isometric contractions
Dissection ToolsFine scissors, forceps, and a dissection microscope
Physiological Salt SolutionKrebs-Henseleit or Tyrode's solution
Gassing MixtureCarbogen (95% O₂, 5% CO₂)
Drugs and ReagentsEthylaminomethylbenzodioxan (WB-4101), Norepinephrine bitartrate, Phenylephrine hydrochloride, appropriate vehicle (e.g., distilled water or DMSO)

Table 2: Composition of Physiological Salt Solutions (per liter of distilled water)

ComponentKrebs-Henseleit Solution (g/L)Molar Concentration (mM)Tyrode's Solution (g/L)Molar Concentration (mM)
NaCl6.9118.08.0137.0
KCl0.354.70.22.7
CaCl₂·2H₂O0.372.50.21.8
MgSO₄·7H₂O0.291.20.10.4
KH₂PO₄0.161.2--
NaH₂PO₄·H₂O--0.050.42
NaHCO₃2.125.01.011.9
Glucose2.011.11.05.55

Note: Prepare solutions fresh on the day of the experiment using analytical grade reagents. The pH of the solution should be maintained at 7.4 by continuous gassing with carbogen.[6]

Step-by-Step Protocol for Isolated Rat Vas Deferens Preparation
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Make a midline abdominal incision and locate the vasa deferentia.

    • Carefully dissect both vasa deferentia, clearing them of adhering fat and connective tissue. The epididymal portion is often used.[7]

    • Place the isolated tissues immediately into a petri dish containing cold, carbogen-gassed physiological salt solution.

  • Tissue Mounting:

    • Securely tie one end of the vas deferens to a tissue holder at the bottom of the organ bath chamber.

    • Tie the other end to an isometric force-displacement transducer.

    • Mount the tissue in the organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

    • During the equilibration period, wash the tissue with fresh physiological salt solution every 15 minutes.

Experimental Procedure for Antagonism Studies
  • Agonist Concentration-Response Curve (Control):

    • After equilibration, obtain a cumulative concentration-response curve for an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine).

    • Start with a low concentration of the agonist and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.

    • Record the contractile response at each concentration.

    • After obtaining the maximal response, wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored.

  • Incubation with WB-4101:

    • Introduce the desired concentration of WB-4101 into the organ bath. A concentration of 1 x 10⁻⁸ M has been shown to be effective in completely inhibiting contractions.[7] For determining a pA2 value, a range of concentrations (e.g., 1 x 10⁻¹⁰ M to 1 x 10⁻⁷ M) should be used in separate tissue preparations.

    • Incubate the tissue with WB-4101 for a predetermined period, typically 20-30 minutes, to allow for receptor binding equilibrium.

  • Agonist Concentration-Response Curve (in the presence of WB-4101):

    • In the continued presence of WB-4101, repeat the cumulative concentration-response curve for the same agonist as in the control experiment.

    • A competitive antagonist like WB-4101 will cause a rightward shift in the agonist's concentration-response curve.

Experimental Workflow Diagram

experimental_workflow Start Start Dissect Dissect Rat Vas Deferens Start->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate for 60 min (37°C, Carbogen, 1g Tension) Mount->Equilibrate Control_CRC Obtain Control Agonist Concentration-Response Curve (CRC) Equilibrate->Control_CRC Washout Wash Tissue Thoroughly Control_CRC->Washout Incubate_Antagonist Incubate with WB-4101 (e.g., 1x10⁻⁸ M for 30 min) Washout->Incubate_Antagonist Antagonist_CRC Obtain Agonist CRC in presence of WB-4101 Incubate_Antagonist->Antagonist_CRC Analyze Analyze Data (e.g., Schild Plot) Antagonist_CRC->Analyze End End Analyze->End

Caption: Workflow for a rat vas deferens contraction assay with an antagonist.

Data Analysis and Interpretation

The primary data obtained from these experiments are the concentration-response curves for the agonist in the absence and presence of WB-4101.

  • Concentration-Response Curves: Plot the magnitude of the contractile response (as a percentage of the maximal control response) against the logarithm of the agonist concentration.

  • Schild Analysis: To determine the pA2 value of WB-4101, perform a Schild analysis. This involves plotting the log (concentration ratio - 1) against the negative log of the antagonist concentration for several antagonist concentrations. The x-intercept of the resulting linear regression line provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

Table 3: Reported pA2 Values for WB-4101 in Rat Vas Deferens

AgonistpA2 ValueReference
Amidephrine/Noradrenaline8.9[8]
Noradrenaline9.54[4]
Phenylephrine9.4[3]

Conclusion and Best Practices

The isolated rat vas deferens preparation is a powerful and reliable tool for the pharmacological characterization of α1-adrenoceptor antagonists like WB-4101. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can obtain high-quality, reproducible data.

Key Best Practices:

  • Consistency: Maintain consistent experimental conditions (temperature, pH, tension) throughout the experiments.

  • Fresh Solutions: Always use freshly prepared physiological salt solutions.

  • Appropriate Controls: Include appropriate vehicle controls to rule out any effects of the solvent used to dissolve the drugs.

  • Time-Course Studies: For novel antagonists, it is advisable to perform time-course studies to determine the optimal incubation time.

  • Ethical Considerations: All animal procedures must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

By employing these methodologies, researchers can effectively utilize ethylaminomethylbenzodioxan (WB-4101) to advance our understanding of adrenergic pharmacology and contribute to the development of novel therapeutics.

References

  • Butler, M., & Jenkinson, D. H. (1978). Blockade by WB 4101 of alpha-adrenoceptors in the rat vas deferens and guinea-pig taenia caeci. European Journal of Pharmacology, 52(3-4), 303–311. [Link]

  • Ford, A. P., Daniels, D. V., Chang, D. J., Gever, J. R., Jasper, J. R., Lesnick, J. D., & Clarke, D. E. (1997). Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053. British journal of pharmacology, 121(6), 1127–1135. [Link]

  • Aboud, R., Shafii, M., & Docherty, J. R. (1993). Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen. British journal of pharmacology, 109(1), 80–87. [Link]

  • Honner, V., & Docherty, J. R. (1999). Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens. British Journal of Pharmacology, 128(7), 1541–1548. [Link]

  • Bylund, D. B. (2015). Alpha-1 adrenergic receptor. In Wikipedia. [Link]

  • Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. [Link]

  • Lee, C. H., Chien, C. T., & Yu, H. J. (2012). Cyclohexylamine, the principal metabolite of cyclamate, contracts the epididymal vas deferens of rats by affecting endogenous catecholamine release via postsynaptic α1Aand presynaptic α2-adrenoceptors in a calcium-dependent manner. BioMedicine, 2(3), 115-122. [Link]

  • Minneman, K. P., Hanford, C., & Esbenshade, T. A. (1988). Occupancy of alpha 1-adrenergic receptors and contraction of rat vas deferens. Molecular pharmacology, 33(5), 509–514. [Link]

Sources

In vivo administration routes for Ethylaminomethylbenzodioxan in murine models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration of Ethylaminomethylbenzodioxan Derivatives in Murine Models

Part 1: Compound Profile & Nomenclature

Critical Note on Identity: The term "Ethylaminomethylbenzodioxan" historically refers to a class of


-adrenergic antagonists. In modern research, this specific nomenclature most commonly points to two distinct but related agents. You must verify which specific derivative your study requires before proceeding:
  • Prosympal (F883): 2-(Diethylaminomethyl)-1,4-benzodioxan.

    • Class: Non-selective

      
      -adrenergic antagonist (historical prototype).
      
    • Primary Use: Cardiovascular physiology, sympathetic blockade verification.

    • Key Characteristic: Adrenolytic and sympatholytic properties; blocks pressor effects of epinephrine.[1][2][3]

  • WB-4101: 2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxan.

    • Class: Highly selective

      
      -adrenergic antagonist (specifically 
      
      
      
      and
      
      
      subtypes).
    • Primary Use: Neuropharmacology, behavioral studies (anxiety, stress), and receptor subtype characterization.

This guide covers protocols for both, with specific distinctions noted where applicable.

Part 2: Pre-Formulation & Chemistry

Solubility & Vehicle Selection: Both Prosympal and WB-4101 are typically supplied as hydrochloride salts , rendering them water-soluble.

  • Preferred Vehicle: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

  • Alternative Vehicle (for free base): 2% DMSO + 2% Tween-80 in Saline.

  • Stability: Aqueous solutions should be prepared fresh daily. Protect WB-4101 from light (amber vials recommended).

Preparation Protocol (Standard 10 mL batch):

  • Calculate required mass based on salt correction factor (e.g., if using WB-4101 HCl, MW ~403.8 g/mol ).

  • Weigh compound into a sterile amber glass vial.

  • Add 10 mL of 0.9% Sterile Saline.

  • Vortex for 30–60 seconds until fully dissolved.

  • Sterilization: Pass through a 0.22

    
    m PES syringe filter prior to injection.
    

Part 3: Administration Routes & Dosing Regimens

A. Intraperitoneal (IP) Administration

Best for: Behavioral screening, acute anxiety models, and systemic receptor blockade.

ParameterMouse (25g)Rat (250g)Notes
Injection Volume 10 mL/kg (0.25 mL)2–5 mL/kg (0.5–1.25 mL)Keep volume consistent to avoid stress.
Needle Size 27G – 30G25G – 27G
Dose Range (WB-4101) 2 – 10 mg/kg 2 – 10 mg/kg Higher doses (>10 mg/kg) may cause sedation.
Dose Range (Prosympal) 10 – 20 mg/kg 10 – 20 mg/kg Monitor for hypotension.
Pre-treatment Time 30 min30–45 minPeak plasma levels typically 30–60 min post-IP.

Protocol:

  • Restrain animal securely using the scruff method (mice) or towel restraint (rats).

  • Tilt the animal head-down at a 30° angle to displace viscera.

  • Inject into the lower right quadrant of the abdomen to avoid the cecum.

  • Aspirate slightly to ensure no blood/urine pullback before depressing plunger.

B. Intravenous (IV) Administration

Best for: Pharmacokinetic (PK) studies, immediate cardiovascular challenge.

ParameterMouseRatNotes
Injection Site Lateral Tail VeinLateral Tail Vein / CannulaRequires heating or dilation.
Injection Volume 5 mL/kg (max 0.15 mL)1–2 mL/kgBolus must be slow (10–20 sec).
Dose Range 1 – 3 mg/kg 0.5 – 2 mg/kg Warning: Rapid IV push can cause acute hypotensive collapse.
C. Subcutaneous (SC) Administration

Best for: Sustained release, antagonism of chronic agonist infusion.

  • Site: Loose skin over the neck/flank.

  • Dose: Typically 1.5x the IP dose to account for slower absorption.

  • Vehicle: Can be formulated in saline; for depot effects, viscous vehicles (e.g., gelatin) are rarely used for this class but possible.

Part 4: Experimental Workflows

Workflow 1: Assessment of Sympathetic Blockade (Cardiovascular)

Objective: Verify alpha-adrenergic antagonism against an agonist challenge (e.g., Phenylephrine).

CardiovascularWorkflow Start Baseline Stabilization (15-30 min) Antagonist Administer Ethylaminomethylbenzodioxan (IV or IP) Start->Antagonist Wait Wait Period (IV: 5 min, IP: 30 min) Antagonist->Wait Challenge Agonist Challenge (Phenylephrine IV) Wait->Challenge Measure Record MAP & HR (Telemetry/Cuff) Challenge->Measure Analysis Calculate Dose Ratio (Shift in Dose-Response) Measure->Analysis

Figure 1: Experimental timeline for verifying alpha-adrenergic blockade efficacy.

Step-by-Step:

  • Instrumentation: Anesthetize rat (Isoflurane 2-3%) and cannulate the femoral artery for Mean Arterial Pressure (MAP) monitoring.

  • Baseline: Allow 20 minutes for stabilization.

  • Agonist Control: Inject Phenylephrine (3-10

    
    g/kg IV) to establish baseline pressor response.
    
  • Blockade: Administer Prosympal (1-5 mg/kg IV) or WB-4101.

  • Re-Challenge: Repeat Phenylephrine injection 5 minutes post-blockade.

  • Endpoint: A >50% reduction in the pressor peak confirms effective

    
    -blockade.
    
Workflow 2: Behavioral Anxiety Assessment (WB-4101)

Objective: Evaluate anxiolytic-like effects via alpha-1 blockade.

  • Acclimatization: Move animals to behavioral room 1 hour prior to testing.

  • Dosing: Administer WB-4101 (2, 5, or 10 mg/kg IP) or Vehicle.

  • Wait: 30 minutes.

  • Test (Elevated Plus Maze): Place mouse in center zone facing an open arm. Record for 5 minutes.

  • Data: Measure time spent in Open Arms vs. Closed Arms.

    • Mechanism:[4][5][6][7] Blockade of central

      
       receptors (specifically in the amygdala/prefrontal cortex) modulates norepinephrine-induced stress signaling.
      

Part 5: Mechanism of Action (Signaling Pathway)

Mechanism NE Norepinephrine (NE) (Endogenous Ligand) Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) NE->Receptor Binds & Activates PLC Phospholipase C (PLC) Activation Receptor->PLC Inhibited by Drug Drug Ethylaminomethylbenzodioxan (Antagonist) Drug->Receptor Blocks (Competitive) IP3 IP3 / DAG Pathway PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Effect Vasoconstriction / Anxiety Response Calcium->Effect

Figure 2: Signal transduction blockade. The compound competitively inhibits NE binding at the Alpha-1 receptor, preventing the Gq-PLC-Ca2+ cascade.

Part 6: Safety & Toxicity

  • LD50 (Approximate):

    • Mice (IV): ~30–50 mg/kg.

    • Mice (IP): ~150–200 mg/kg.

  • Signs of Toxicity: Respiratory depression, ptosis (drooping eyelids), hypothermia, and ataxia.

  • Adverse Effects: High doses (>10 mg/kg WB-4101) may cause sedation, confounding behavioral motility scores. Always include a "Locomotor Activity" control (e.g., Open Field Test) to distinguish anxiolysis from sedation.

References

  • Fourneau, E., & Bovet, D. (1933). Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane (F. 883). Arch. Int. Pharmacodyn. Ther, 46, 178-191. (Historical foundation of Prosympal/F883).[1]

  • Morrow, A. L., & Creese, I. (1986). Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4101 and [3H]prazosin binding. Molecular Pharmacology, 29(4), 321–330. Link

  • Doze, V. A., et al. (2009). Alpha1A- and alpha1B-adrenergic receptors differentially modulate antidepressant-like behavior in the mouse. Brain Research, 1269, 15-25. (Protocol for WB-4101 in behavior). Link

  • Kapusta, D. R., et al. (1989). Central alpha-1 adrenoceptors mediate the cardiovascular responses to CNS administration of WB4101. Journal of Pharmacology and Experimental Therapeutics, 251(1), 230-237. (IV/ICV dosing protocols). Link

  • Butler, R. K., et al. (2008). The role of the amygdala in the anxiolytic effect of alpha-1 adrenoceptor antagonists. Neuropharmacology, 55(8), 1258-1265. Link

Sources

Application Note: Optimizing Incubation Kinetics for Ethylaminomethylbenzodioxan (WB-4101) in Tissue Baths

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The precise characterization of Ethylaminomethylbenzodioxan derivatives—most notably WB-4101 (a potent, selective


-adrenoceptor antagonist)—in isolated tissue baths relies heavily on thermodynamic equilibrium. Unlike simple agonists, competitive antagonists require sufficient incubation time to penetrate the tissue matrix (biophase) and establish a stable equilibrium with the receptor population before the agonist is introduced.

The Core Problem: Insufficient incubation time leads to "pseudo-equilibrium," resulting in an underestimation of the antagonist's potency (


 or 

) and a non-linear Schild plot. Conversely, excessive incubation can lead to tissue viability loss or receptor desensitization.

The Solution: This guide provides a self-validating protocol to empirically determine the optimal incubation window, ensuring that the calculated dissociation constants are physical constants of the drug-receptor interaction, not artifacts of the experimental design.

Mechanistic Grounding: The Kinetics of Antagonism

To optimize the assay, one must understand the signaling pathway being manipulated. WB-4101 acts as a competitive antagonist at the


-adrenergic receptor, preventing the binding of endogenous catecholamines (Norepinephrine/Epinephrine).
Signal Transduction Pathway

The


-receptor couples to the 

protein, triggering the Phospholipase C (PLC) cascade.[1] This results in the hydrolysis of

into

and

, leading to intracellular calcium release and smooth muscle contraction.

Alpha1_Signaling Agonist Agonist (Phenylephrine) Receptor α1-Adrenoceptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (WB-4101) Antagonist->Receptor Blocks (Competitive) Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (SR) IP3->Ca Triggers Contraction Smooth Muscle Contraction Ca->Contraction Induces

Figure 1: Competitive antagonism mechanism at the


-adrenergic receptor. WB-4101 competes with the agonist for the orthosteric binding site.

Experimental Protocol: Time-Interval Optimization

This protocol is designed to validate the incubation time required for WB-4101 to reach equilibrium in a standard rat vas deferens (highly sensitive to


) or rat aorta (sensitive to 

) preparation.
Reagents & Preparation
  • Compound: WB-4101 (Ethylaminomethylbenzodioxan derivative).[2]

  • Vehicle: Distilled water or Saline (WB-4101 HCl is water-soluble). If using the free base, dissolve in DMSO (final bath concentration < 0.1%).

  • Agonist: Phenylephrine (selective

    
     agonist) to avoid 
    
    
    
    -adrenergic interference.
  • Physiological Saline Solution (PSS): Krebs-Henseleit buffer, aerated with 95%

    
     / 5% 
    
    
    
    , maintained at 37°C.
The "Sliding Window" Protocol

Do not assume 30 minutes is sufficient. Perform this validation experiment once for every new tissue type.

Step-by-Step Methodology
  • Tissue Equilibration (T=0 to T=60 min):

    • Mount tissue rings/strips under optimal resting tension (e.g., 1.0 g for aorta).

    • Wash every 15 mins. Wait until baseline tension is stable.[3]

  • Priming (T=60 to T=90 min):

    • Challenge tissue with a near-maximal concentration of Phenylephrine (

      
      ).
      
    • Wash out until baseline recovers.[3] This sensitizes the tissue and confirms viability.

  • Control Curve (Curve 1):

    • Construct a cumulative concentration-response curve (CCRC) for Phenylephrine (

      
      ).
      
    • Calculate

      
       (Control).
      
    • Wash extensively (3-4 times over 30 mins) until baseline returns.

  • Antagonist Incubation (Variable Time):

    • Divide tissues into 3 groups (n=4 per group).

    • Add WB-4101 at a fixed concentration (e.g.,

      
      , approx 
      
      
      
      ) to the bath.
    • Group A: Incubate 30 minutes.

    • Group B: Incubate 60 minutes.

    • Group C: Incubate 90 minutes.

  • Test Curve (Curve 2):

    • In the continued presence of WB-4101, construct the second Phenylephrine CCRC.

    • Crucial: Do not wash out the antagonist during the curve construction.

Workflow Logic Diagram

Protocol_Workflow cluster_Incubation Variable Incubation Optimization Start Start: Tissue Mounting Equil Equilibration (60 min) Wash every 15 min Start->Equil Prime Priming Dose (KCl or PE) Verify Viability Equil->Prime Control Control Agonist Curve (Cumulative Addition) Prime->Control Wash Washout (30-45 min) Return to Baseline Control->Wash Inc30 Add WB-4101 Wait 30 min Wash->Inc30 Inc60 Add WB-4101 Wait 60 min Wash->Inc60 Inc90 Add WB-4101 Wait 90 min Wash->Inc90 Test Test Agonist Curve (In presence of Antagonist) Inc30->Test Inc60->Test Inc90->Test Analyze Calculate Dose Ratio (DR) Compare Shifts Test->Analyze

Figure 2: Experimental workflow for determining the optimal equilibration time for competitive antagonists.

Data Analysis & Interpretation

To determine the optimal time, compare the Dose Ratio (DR) across the three time points.



Decision Matrix
ObservationInterpretationAction
DR (30') < DR (60') Equilibrium not reached at 30 min.30 min is insufficient. Reject.
DR (60') ≈ DR (90') Equilibrium reached at 60 min.60 min is optimal.
DR (90') < DR (60') Desensitization or tissue degradation.90 min is too long.
Max Response Suppressed Non-competitive antagonism or toxicity.Check antagonist concentration or tissue health.
Quantitative Validation (Schild Analysis)

Once the time is optimized (e.g., 60 min), perform a full Schild analysis using three concentrations of WB-4101 (e.g., 3 nM, 10 nM, 30 nM).

  • Plot

    
     vs. 
    
    
    
    .
  • Slope: Should be

    
     for competitive antagonism.
    
  • X-intercept: Gives the

    
     value (measure of affinity).
    

Expected Values for WB-4101:

  • pA2 (Rat Vas Deferens): ~9.0 - 9.8 (

    
     selective).
    
  • pA2 (Rat Aorta): ~8.0 - 8.5 (

    
     selective).
    

Troubleshooting & Tips

  • Lipophilicity Factor: Benzodioxanes are moderately lipophilic. If you switch to a more lipophilic analog (e.g., alkylated derivatives), increase incubation time to 60-90 minutes to allow partitioning into the lipid bilayer.

  • Uptake Blockers: In tissues rich in sympathetic innervation (e.g., Vas Deferens), endogenous uptake mechanisms (Uptake-1) can distort curves. Include Cocaine (3

    
    )  or Desipramine (0.1 
    
    
    
    )
    to block neuronal uptake if using Norepinephrine as the agonist.
  • Light Sensitivity: Some benzodioxan derivatives degrade under intense light. Incubate organ baths in low light or cover with foil during the equilibration period.

References

  • Vizi, E. S., et al. (1986). "Heterogeneity of alpha-adrenoceptors in the rat vas deferens." Journal of Pharmacology and Experimental Therapeutics.

  • Arunlakshana, O., & Schild, H. O. (1959). "Some quantitative uses of drug antagonists." British Journal of Pharmacology.

  • Minneman, K. P., et al. (1983). "Comparison of alpha-1 adrenergic receptor subtypes distinguished by WB-4101." Molecular Pharmacology.

  • Kenakin, T. P. (2009). "A Pharmacology Primer: Theory, Applications, and Methods." Elsevier Academic Press. (Standard text for Schild Analysis protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Ethylaminomethylbenzodioxan and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethylaminomethylbenzodioxan. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers. As a molecule with a weakly basic amine functional group and a significant hydrophobic benzodioxan core, achieving and maintaining solubility can be a critical hurdle in experimental success. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues effectively.

Section 1: Understanding the Fundamentals of Ethylaminomethylbenzodioxan Solubility

This section addresses the core chemical properties of Ethylaminomethylbenzodioxan that govern its behavior in aqueous solutions.

Q: What are the key structural features of Ethylaminomethylbenzodioxan that influence its solubility?

A: The solubility of Ethylaminomethylbenzodioxan is a direct consequence of its dualistic chemical nature. It possesses two key structural components with opposing properties:

  • The Ethylaminomethyl Group: This side chain contains a secondary amine, which is a weak base.[1] Like other simple amines, this nitrogen atom has a lone pair of electrons that can accept a proton (H+) from the solution.[2] This protonation is the single most important factor for increasing aqueous solubility.

  • The Benzodioxan Core: This is a larger, aromatic, and largely non-polar (hydrophobic) structure.[3][4] This part of the molecule resists interacting with water and prefers to associate with other non-polar molecules, which is the primary reason for its low intrinsic water solubility.

The challenge, therefore, is to overcome the hydrophobic nature of the benzodioxan core by maximizing the ionization of the amine group.

Q: Why is pH the most critical factor for dissolving this compound?

A: The pH of the aqueous buffer is the most dominant factor because it directly controls the ionization state of the amine group. The solubility of ionizable drugs is highly pH-dependent, with the charged (ionic) form being significantly more soluble than the neutral form.[5][6]

This relationship can be understood through basic chemical principles:

  • In Acidic Conditions (Low pH): There is a high concentration of protons (H+) in the solution. These protons will readily protonate the nitrogen atom on the ethylaminomethyl group, converting it into a positively charged ammonium cation (R₃NH⁺). This charged species is much more polar and can readily form favorable interactions with water molecules, leading to a dramatic increase in solubility.

  • In Neutral or Alkaline Conditions (High pH): The concentration of protons is low. The amine group will remain in its neutral, uncharged "free base" form. In this state, the molecule's overall character is dominated by the hydrophobic benzodioxan core, leading to very poor aqueous solubility and a high likelihood of precipitation.[7]

Therefore, attempting to dissolve the compound at a neutral pH like 7.4 without other aids is often the primary reason for experimental failure.

Section 2: Frequently Asked Questions (FAQs) & Common Issues

This section provides direct answers and immediate troubleshooting steps for the most common problems encountered by researchers.

Q1: My Ethylaminomethylbenzodioxan precipitated immediately when I diluted my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and what can I do?

A: This is a classic example of a phenomenon called "solvent shifting" or "crashing out".[7] Your compound is highly soluble in the organic stock solvent (DMSO), but its solubility is significantly lower in the final aqueous buffer, especially at a neutral pH. The abrupt change in solvent polarity causes the compound to rapidly precipitate.[7]

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be well above the compound's solubility limit in the final buffer. Try a lower concentration.[7]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing or stirring vigorously. This more gradual change in solvent composition can sometimes prevent precipitation.[7]

  • Pre-warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility limit of the compound, although this effect may be modest.[7]

  • Lower the Buffer pH: The most effective solution is often to perform the initial dilution in a more acidic buffer (e.g., pH 5.0-6.0) where the compound is inherently more soluble, before any subsequent pH adjustments if required by the experiment.

Q2: What is the optimal pH for maintaining Ethylaminomethylbenzodioxan solubility?

A: The optimal pH is one where the amine group is fully protonated. Generally, a pH that is at least 1.5 to 2 units below the compound's pKa (the pH at which 50% of the compound is ionized) is recommended. While the exact pKa may not be known, for most amine-containing compounds, a pH in the range of 4.0 to 6.0 provides a reliable starting point for achieving good solubility. For a definitive answer, you must perform a pH-solubility profile as described in Protocol 1.

Q3: My experiment requires a near-neutral pH (e.g., for cell culture at pH 7.2-7.4), but the compound isn't soluble. What are my options?

A: This is a common and significant challenge. When adjusting the pH is not an option, you must modify the formulation of the buffer itself by including solubility-enhancing excipients.

Recommended Strategies:

  • Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent can increase the solubility of lipophilic drugs.[8][9] Start with low percentages and confirm compatibility with your experimental system.

    • Ethanol: 1-5% (v/v)

    • Polyethylene Glycol 400 (PEG-400): 5-20% (v/v)

    • Propylene Glycol: 5-20% (v/v)

  • Use a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]

    • Tween-80 (Polysorbate 80): 0.1-2% (v/v)

    • Cremophor® EL: Often used in drug formulations but can have biological activity; use with caution.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[10][11] This is a more advanced technique but can be highly effective.

Q4: I'm observing inconsistent results or precipitation over time, even after initial dissolution. What could be the cause?

A: This points to issues with the kinetic versus thermodynamic solubility and the stability of your solution.

  • Insufficient Buffer Capacity: If your buffer is weak, the addition of the compound (especially from a DMSO stock) or other reagents can shift the pH, causing the compound to fall out of solution. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Metastable Supersaturation: Sometimes, rapid dilution can create a temporarily clear, supersaturated solution that is not thermodynamically stable. Over time, the compound will crash out as it equilibrates.

  • Buffer-Salt Interactions: Phosphate buffers, while common, can sometimes interact with positively charged molecules, reducing their solubility.[7] If you suspect this, try an alternative buffer system like citrate (for acidic pH) or HEPES (for neutral pH).

  • Solution Degradation: Ensure your compound is stable in the chosen buffer and storage conditions. It is always best practice to use freshly prepared solutions for experiments.

Section 3: Detailed Troubleshooting Protocols & Workflows

This section provides structured, step-by-step methodologies to systematically solve solubility issues.

Protocol 1: Systematic pH-Solubility Profiling

This experiment will determine the solubility of Ethylaminomethylbenzodioxan as a function of pH, allowing you to identify the optimal pH range for your work.

Methodology:

  • Prepare a Series of Buffers: Create a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0). Use buffers appropriate for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Create Supersaturated Solutions: Add an excess amount of solid Ethylaminomethylbenzodioxan powder to a microcentrifuge tube containing a fixed volume (e.g., 1 mL) of each buffer. "Excess" means enough solid should remain visible after equilibration.

  • Equilibrate: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[7]

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved compound.[7]

  • Sample and Dilute: Carefully collect a known volume of the clear supernatant from each tube, being cautious not to disturb the pellet. Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

  • Quantify Concentration: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot the Data: Plot the measured solubility (in µg/mL or µM) against the corresponding pH value to visualize the pH-solubility profile.

Data Summary Table:

Buffer pHMeasured Concentration (µg/mL)Visual Observation (Precipitate?)
4.0
5.0
6.0
6.5
7.0
7.4
8.0
Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing solubility challenges with Ethylaminomethylbenzodioxan.

Solubility_Troubleshooting start Precipitation Observed? check_conc Is final concentration >10 µM? start->check_conc lower_conc Reduce final concentration and re-test. check_conc->lower_conc Yes check_ph Is buffer pH ≥ 7.0? check_conc->check_ph No lower_conc->start Re-evaluate adjust_ph Use a buffer with pH 5.0-6.5 for initial dissolution. check_ph->adjust_ph Yes check_dilution Was dilution rapid? (Stock into buffer) check_ph->check_dilution No success Solution is Clear & Stable adjust_ph->success slow_dilution Use reverse or dropwise addition with vigorous vortexing. check_dilution->slow_dilution Yes cosolvent_screen Problem persists at neutral pH? Screen biocompatible co-solvents. check_dilution->cosolvent_screen No slow_dilution->success cosolvent_options Start with: • 5-10% PEG-400 • 1-5% Ethanol • 0.1-1% Tween-80 cosolvent_screen->cosolvent_options cosolvent_options->success If effective

Caption: Troubleshooting workflow for Ethylaminomethylbenzodioxan solubility.

Section 4: Advanced Solubilization Strategies

For drug development professionals facing persistent solubility issues, more advanced formulation technologies may be necessary to improve bioavailability for in vivo studies.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[12][13] The amorphous form of a drug is more energetic and typically has a higher apparent solubility and faster dissolution rate than its stable crystalline form.[12]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[8][14][15] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), these systems spontaneously form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption.[8]

  • Nanonization: Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface area available for dissolution, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[16][17]

These advanced methods require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility and bioavailability challenges.[11][18]

References

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE. [Link]

  • Properties of amines. Lumen Learning, Organic Chemistry II. [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • Amine compounds. [Source document appears to be lecture notes or a textbook chapter without a direct public URL]
  • an introduction to amines. Chemguide. [Link]

  • Precipitation Reactions. (2025, March 8). Chemistry LibreTexts. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • HPLC Troubleshooting Guide. [Source appears to be a general guide without a specific public URL]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Process for preparation of 1,4-benzodioxane derivative.
  • Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]

  • How do I force my compound to precipitate? (2022, May 11). Reddit. [Link]

  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). [Journal article, specific source URL not provided in search results]
  • Annex 4. World Health Organization (WHO). [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC. [Link]

  • Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014, August 22). LCGC North America. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. (2007, December 4). TSI Journals. [Link]

  • Study of pH-dependent drugs solubility in water. Faxe Kommune Bibliotek & Borgerservice. [Link]

  • Parallel screening approach to identify solubility-enhancing formulations for improved bioavailability of a poorly water-soluble compound using milligram quantities of material. (2007, May 4). PubMed. [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2012, April 10). ResearchGate. [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2004, June 6). ResearchGate. [Link]

  • Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Simulations Plus. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Ethylaminomethylbenzodioxan (EAMB) in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: EAMB-NSB-001 Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

Executive Summary: The "Sticky" Molecule Problem

Welcome to the technical guide for Ethylaminomethylbenzodioxan (EAMB) . Whether you are using this as a core scaffold for alpha-adrenergic antagonists (like piperoxan derivatives) or as a fragment in fragment-based drug discovery (FBDD), you are likely encountering Non-Specific Binding (NSB) .

The Root Cause: EAMB presents a "perfect storm" for NSB in standard filtration and surface-based assays due to its dual physicochemical nature:

  • Lipophilicity: The 1,4-benzodioxan ring is highly hydrophobic, causing it to adsorb to plasticware and lipid membranes.

  • Cationic Charge: The ethylaminomethyl group (a primary amine) is protonated at physiological pH (pKa ~9.5), making it positively charged. This leads to electrostatic attraction to negatively charged surfaces, particularly glass fiber filters (GF/B, GF/C) which are rich in anionic silanol groups.

This guide provides self-validating protocols to mask these interactions without compromising specific receptor binding.

Diagnostic Matrix: Is it NSB?

Before altering your protocol, confirm that NSB is the source of your assay noise.

SymptomProbable CauseVerification Step
High Background (Total Binding ≈ NSB) Ligand sticking to filter/plate walls.Run "Filter Only" control (no membrane/protein). If counts remain high, it is filter binding.
Inconsistent Replicates (High CV%) Ligand aggregation or solubility issues.Check buffer composition. EAMB requires adequate ionic strength to prevent aggregation.
"Hook Effect" or Bell-Shaped Curve Ligand depletion due to wall adsorption.Measure free ligand concentration in the supernatant after incubation but before filtration.
Low Specific Binding Window Inadequate wash steps or wrong filter type.Increase wash volume or switch to PEI-treated filters (see Protocol A).

Visualizing the Mechanism & Solution

The following diagram illustrates why EAMB sticks to standard filters and how Polyethyleneimine (PEI) treatment resolves this.

PEI_Blocking_Mechanism cluster_0 Scenario A: Untreated Filter (High NSB) cluster_1 Scenario B: PEI-Treated Filter (Low NSB) GlassFilter Glass Fiber Filter (Silanol Groups SiO-) EAMB EAMB Ligand (Positively Charged Amine) GlassFilter->EAMB Electrostatic Attraction GlassFilter->EAMB Repulsion/No Binding Receptor Target Receptor (Specific Binding) EAMB->Receptor Competition EAMB->Receptor High Specificity PEI Polyethyleneimine (PEI) (Polycationic Shield) PEI->GlassFilter Coats Surface (Neutralizes Charge)

Caption: Mechanism of Action: PEI acts as a "cationic paint," coating the anionic glass fibers to prevent the positively charged EAMB from sticking, while allowing it to bind the receptor.

Protocol A: The "Gold Standard" Filter Treatment

For radioligand binding assays (e.g., Alpha-1 or D2 receptor assays) using EAMB derivatives, untreated glass fiber filters are the #1 cause of failure.

Goal: Neutralize the anionic charge of GF/B or GF/C filters.

Materials
  • PEI (Polyethyleneimine): Branched or Linear (MW ~25-50 kDa).

  • Filters: Whatman GF/B (1.0 µm pore) or GF/C (1.2 µm pore).

  • Assay Buffer: Tris-HCl or HEPES based (pH 7.4).

Step-by-Step Methodology
  • Preparation of 0.5% PEI Stock:

    • Dissolve PEI in distilled water. Note: PEI is viscous and basic. Adjust pH to 7.4 using HCl. It will not dissolve well until the pH is lowered.

    • Critical: Do not use PEI >1% as it may strip receptors from membranes during filtration.

  • Soaking:

    • Submerge filters in 0.3% - 0.5% PEI solution.

    • Time: Minimum 2 hours at 4°C. Overnight soaking is optimal for EAMB to ensure deep saturation of the fiber matrix.

  • The Wash (Crucial Step):

    • Before harvesting your assay, wash the filter once with ice-cold assay buffer to remove excess free PEI. Excess free PEI can bind the radioligand in solution, creating artifacts.

  • Harvesting:

    • Filter your samples immediately.[1]

    • Perform rapid washes (3 x 4 mL) with ice-cold buffer containing 50-100 mM NaCl . The ionic strength helps disrupt weak hydrophobic NSB interactions.

Protocol B: Reducing Plasticware Adsorption

If you are performing Fluorescence Polarization (FP) or SPR, filters aren't the issue—the plate is.

The Solution: Passivate the surface.[2]

VariableRecommendationScientific Rationale
Plate Type Low-Binding Polypropylene (Not Polystyrene)Polystyrene is hydrophobic and avidly binds benzodioxan rings. Polypropylene is chemically inert.
Detergent Tween-20 (0.01% - 0.05%) A non-ionic detergent creates a hydration layer on the plastic, preventing hydrophobic adsorption of the benzodioxan ring.
Carrier Protein BSA (0.1%) or Gelatin (0.5%) Albumin coats the plastic surface, occupying non-specific sites that EAMB would otherwise stick to.

Self-Validating Check: Prepare a standard curve of EAMB in your assay buffer. Transfer it to your assay plate, incubate for your standard assay time (e.g., 1 hour), then transfer the solution to a mass spec or fresh reader plate. If you lose >10% of the signal compared to a fresh stock, your blocking is insufficient.

Frequently Asked Questions (FAQ)

Q1: I am seeing a "bell-shaped" dose-response curve. Is this NSB? A: Likely, yes. This is often called the "ligand depletion" effect. At low concentrations, a significant percentage of EAMB is lost to the walls/filters, shifting your apparent Ki to the right. As concentration increases, the NSB sites saturate, and "free" ligand becomes available.[3]

  • Fix: Use Protocol B (Low-bind plates + Tween-20) to ensure the concentration you add is the concentration the receptor sees.

Q2: Can I use BSA instead of PEI for filter soaking? A: For EAMB, PEI is superior . BSA works well for "sticky" proteins or peptides. However, EAMB's NSB is driven by charge (cationic amine vs. anionic glass). PEI (cationic) directly masks the charge. BSA is negatively charged at pH 7.4 and may actually increase binding of cationic ligands like EAMB.

Q3: My total binding counts are low, even with high radioligand concentration. A: EAMB might be precipitating. Benzodioxan derivatives can have poor solubility in high-salt buffers if not properly solubilized first.

  • Fix: Dissolve EAMB in 100% DMSO first (to 10 mM), then dilute into assay buffer. Ensure final DMSO concentration is <1-2%.

Q4: Does the specific isomer of EAMB matter for NSB? A: No. NSB is a physicochemical phenomenon, not a stereoselective one. Both (R) and (S) enantiomers of Ethylaminomethylbenzodioxan possess the same lipophilicity and pKa, so they will stick to glass/plastic equally.

Troubleshooting Workflow

Use this logic flow to isolate your issue.

Troubleshooting_Tree Start Start: High Background / Low Signal CheckFilter 1. Run Filter-Only Control (No Receptor) Start->CheckFilter IsFilterHigh Are counts high on filter? CheckFilter->IsFilterHigh TreatPEI Solution: Pre-soak filters in 0.3% PEI for >2 hrs IsFilterHigh->TreatPEI Yes CheckPlastic 2. Check Vessel Adsorption (Mass Spec/Fluorescence) IsFilterHigh->CheckPlastic No IsLossHigh Is Ligand lost to plastic? CheckPlastic->IsLossHigh ChangePlastic Solution: Switch to Polypropylene Add 0.05% Tween-20 IsLossHigh->ChangePlastic Yes CheckSolubility 3. Check Solubility/Aggregation IsLossHigh->CheckSolubility No

Caption: Step-by-step decision tree for isolating the source of non-specific binding.

References

  • IUPHAR/BPS Guide to Pharmacology. Alpha-1-adrenoceptors: Ligands and Pharmacology. (Confirming EAMB as a core scaffold for alpha-antagonists). Available at: [Link]

  • National Institutes of Health (NIH) Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. (Authoritative source on PEI soaking and NSB reduction). Available at: [Link]

  • PubChem Compound Summary. 2-Aminomethyl-1,4-benzodioxane (CID 15053).[4] (Physicochemical data verification). Available at: [Link]

Sources

Technical Support Center: Ethylaminomethylbenzodioxan Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

You are likely encountering degradation because Ethylaminomethylbenzodioxan (EAMB) presents a "perfect storm" for auto-oxidation. As a secondary amine linked to a benzodioxan scaffold, it possesses two specific vulnerabilities:

  • The Nitrogen Lone Pair: In its free-base form, the secondary amine is highly nucleophilic and prone to N-oxidation.

  • The Benzylic-like Position: The methylene group bridging the benzodioxan ring and the nitrogen is electronically activated by the adjacent ether oxygen and the amine, making it susceptible to radical abstraction.

If your sample has turned yellow or brown , or if LC-MS shows a +16 Da (M+O) or -2 Da (Dehydrogenation) shift, oxidation has already occurred. This guide details how to arrest this process.

The Degradation Mechanism (The "Why")

To prevent oxidation, you must understand the pathway. EAMB degrades primarily via Radical-Mediated Auto-Oxidation .

Mechanism Overview
  • Initiation: Trace peroxides or light abstract a hydrogen atom from the "benzylic" carbon (alpha to the nitrogen).

  • Propagation: Oxygen reacts with this radical to form a peroxy radical, which eventually leads to an imine or nitrone.

  • N-Oxidation: Direct attack of oxygen on the nitrogen lone pair forms a hydroxylamine (

    
    ), which further oxidizes to a nitrone.
    
Visualizing the Threat

The following diagram maps the degradation cascade you are fighting against.

EAMB_Oxidation EAMB EAMB (Free Base) (Secondary Amine) Radical C-Centered Radical (Benzylic Position) EAMB->Radical hv / Initiator (-H•) Hydroxylamine Hydroxylamine (M+16 Da) EAMB->Hydroxylamine Direct N-Oxidation Peroxide Peroxy Radical (ROO•) Radical->Peroxide + O2 Imine Imine (Hydrolysis Precursor) Peroxide->Imine Radical Termination Nitrone Nitrone (Yellow/Brown Color) Hydroxylamine->Nitrone Oxidation (-2H)

Figure 1: The dual-threat oxidation pathway of EAMB. Note that Nitrone formation is typically responsible for the yellow discoloration observed in aged samples.

Storage Protocols (The "How")

The only way to guarantee stability is to remove the triggers: Oxygen, Light, and the Lone Pair.

Protocol A: Salt Formation (Recommended)

The most effective stabilization method is protonating the amine. Converting the free base to a Hydrochloride (HCl) or Fumarate salt locks the nitrogen lone pair, rendering it unreactive to oxidants.

ParameterFree Base (Oil/Low Melt Solid)HCl Salt (Crystalline Solid)
Oxidation Risk High (Days to Weeks)Low (Years)
Hygroscopicity ModerateLow to Moderate
Storage Temp -20°C or -80°C+4°C or -20°C
Atmosphere Argon RequiredDesiccated Air OK (Argon preferred)
Protocol B: Handling the Free Base (If Salt is not an option)

If your experiment requires the free base, you must strictly follow Schlenk Line or Glovebox protocols.

  • Vessel Selection: Use amber glass vials with PTFE-lined septa. Never use polyethylene (PE) or polypropylene (PP) tubes for long-term storage; they are permeable to oxygen.

  • Headspace Purge:

    • Do not simply "blow" nitrogen into the vial.

    • Technique: Insert a long needle (gas in) and a short needle (gas out) through the septum. Flow dry Argon (heavier than air) for 2 minutes.

    • Why Argon? Argon blankets the sample at the bottom of the vial, whereas Nitrogen can mix more easily with headspace air.

  • Solvent Exclusion: Remove all traces of chlorinated solvents (DCM/Chloroform). These solvents can generate HCl and phosgene radicals over time, accelerating amine degradation.

Troubleshooting Guide & FAQs

Q1: My sample has turned yellow. Is it ruined?

Diagnosis: Yellowing indicates the formation of nitrones or quinoidal impurities derived from the benzodioxan ring.

  • Action: Check purity via LC-MS.

    • If purity > 95%: You may purify via a short silica plug (neutral alumina is better for amines) to remove the polar N-oxides.

    • If purity < 90%: Re-synthesis or purchase of fresh stock is recommended. The oxidation byproducts can act as radical initiators, accelerating further decay.

Q2: Can I store EAMB in DMSO or DMF stock solutions?

Answer: NO.

  • Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism). Over time, DMSO can transfer oxygen to the sensitive benzylic position or the amine.

  • Alternative: Store as a dry solid. If a solution is mandatory, use degassed anhydrous ethanol or acetonitrile stored at -80°C.

Q3: I see an M+14 peak in my Mass Spec. What is it?

Diagnosis: This is likely formylation (+28 Da) or methylation (+14 Da) artifacts if stored in methanol/formaldehyde environments, but in the context of oxidation, look for:

  • M+16: N-Oxide / Hydroxylamine.

  • M-2: Imine formation (oxidative dehydrogenation).

  • M+30: Nitro derivative (rare, but possible in high NOx environments).

Decision Tree: Safe Storage Workflow

Follow this logic flow upon receipt of the compound to determine the optimal storage strategy.

Storage_Workflow Start Receive EAMB Sample FormCheck Is it a Salt or Free Base? Start->FormCheck SaltPath Salt (HCl, Fumarate) FormCheck->SaltPath Salt BasePath Free Base (Oil) FormCheck->BasePath Free Base SaltAction Store at +4°C or -20°C Desiccator + Amber Vial SaltPath->SaltAction UsageCheck Immediate Use? BasePath->UsageCheck YesUse Keep under Argon Use within 24h UsageCheck->YesUse Yes NoUse Long Term Storage? UsageCheck->NoUse No Convert CRITICAL STEP: Convert to HCl Salt NoUse->Convert Preferred ArgonFreeze Argon Purge + Store at -80°C NoUse->ArgonFreeze If Base Required

Figure 2: Decision matrix for handling EAMB upon receipt. Note the strong recommendation to convert free bases to salts for long-term viability.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[1] Link

  • Gella, I. M., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. The Journal of Organic Chemistry. Link

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[2] Link

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Link

  • University of Colorado Boulder. (2020). Reactions at Benzylic Positions: Stability and Oxidation. Link

Sources

Technical Support Center: Troubleshooting Inconsistent IC50 Values for Benzodioxan Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxan antagonists. This guide is designed to help you troubleshoot and resolve inconsistencies in your half-maximal inhibitory concentration (IC50) values. Achieving reproducible IC50 data is critical for accurate structure-activity relationship (SAR) analysis and confident decision-making in your research. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for the same benzodioxan antagonist varying significantly between experiments?

A1: IC50 values are not absolute constants but are highly dependent on the experimental setup.[1] Variations of 1.5 to 3-fold are often considered normal in biological assays, while differences greater than 3-fold may indicate underlying technical or biological issues.[2] Common sources of variability include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent preparation and handling, assay duration, and even subtle changes in laboratory conditions.[2][3]

Q2: How much can I expect my IC50 values to differ, and what is an acceptable range?

A2: While some level of variability is expected, a 2- to 5-fold difference in IC50 values between experiments using the same cell line can be considered within a generally acceptable range, provided that experimental parameters are tightly controlled.[2] However, a statistical analysis of a large dataset of publicly available IC50 data found that 68.2% of all measurements agreed within a factor of 4.8, even when conducted in different labs under varying conditions.[4] For internal consistency, aiming for less than a 3-fold variation is a good benchmark.

Q3: Can the specific benzodioxan compound I'm using be the source of the inconsistency?

A3: Absolutely. The physicochemical properties of your specific benzodioxan derivative can significantly impact its behavior in an assay. Issues such as poor solubility in your assay medium, instability (degradation) over the course of the experiment, or a high degree of non-specific binding can all lead to inconsistent results.[5] It is crucial to ensure your compound is fully solubilized and stable under your experimental conditions.

Q4: My biochemical (e.g., receptor binding) assay results are potent, but the cell-based assay IC50s are much weaker and more variable. Why?

A4: This is a frequent observation and can be attributed to several factors that are present in a cellular context but not in a purified biochemical system. These include poor cell permeability of the benzodioxan antagonist, the compound being a substrate for cellular efflux pumps, or rapid metabolism of the compound by the cells.[5] Additionally, the presence of serum proteins in cell culture media can bind to your compound, reducing its free concentration and thus its apparent potency.[6][7]

In-Depth Troubleshooting Guides

Guide 1: Compound-Related Issues

One of the primary sources of inconsistent IC50 values stems from the handling and physicochemical properties of the benzodioxan antagonist itself.

Is your compound's integrity compromised?

  • Purity: Impurities in your compound stock can have their own biological activity or interfere with the assay, leading to skewed results.[5]

    • Actionable Step: Verify the purity of your benzodioxan antagonist using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Solubility: Compounds that are not fully dissolved will not be at the intended concentration, leading to significant errors in the dose-response curve.

    • Actionable Step: Confirm the solubility of your compound in the vehicle (typically DMSO) and, more importantly, in the final assay buffer or cell culture medium.[5] Visually inspect for any precipitation at the highest concentrations.

  • Stability: Benzodioxan antagonists can degrade over time, especially when in solution or exposed to light or certain temperatures.

    • Actionable Step: Prepare fresh dilutions from a frozen stock for each experiment. If you suspect instability in the assay medium, you can perform a time-course experiment to see if the IC50 value changes with longer incubation times.

Guide 2: Assay and Experimental Design Flaws

The design and execution of your assay are critical for obtaining reproducible data.

Are your assay conditions truly consistent?

  • DMSO Concentration: While a common solvent, DMSO can have direct effects on cells, with concentrations above 0.5% often causing cytotoxicity or altering cell permeability.[8][9][10]

    • Actionable Step: Maintain a consistent and low final DMSO concentration (ideally ≤ 0.1%) across all wells, including controls.[11][12] Run a vehicle control with the same DMSO concentration as your highest compound concentration to assess any solvent-induced effects.

  • Incubation Time: The duration of compound exposure can significantly impact the IC50 value.[1][13]

    • Actionable Step: Standardize the incubation time for all experiments. Ensure that the chosen time is sufficient to reach binding equilibrium for receptor-based assays.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) or other sera can bind to your compound, reducing the free concentration available to interact with the target.[6][7][14]

    • Actionable Step: If you suspect high protein binding, you can either perform the assay in serum-free media (if the cells can tolerate it for the assay duration) or perform an "IC50 shift" assay by measuring the IC50 at different serum concentrations to quantify the effect of protein binding.[7][15]

  • Prepare Cells: Seed your target cells in multiple plates at a consistent density.

  • Prepare Media: Create a series of assay media with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%).

  • Compound Dilutions: Prepare serial dilutions of your benzodioxan antagonist.

  • Treatment: Treat the cells with the compound dilutions in each of the different serum-containing media.

  • Incubation: Incubate for your standard assay duration.

  • Assay Readout: Perform your cell viability or functional assay.

  • Data Analysis: Calculate the IC50 value for each serum concentration. A significant increase in IC50 with increasing serum concentration indicates compound binding to serum proteins.[7]

Guide 3: Biological System Variability

The cells or biological system you are using can be a major source of variability.

Is your cell model consistent from experiment to experiment?

  • Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift, changes in receptor expression levels, and altered signaling pathways.[3][5]

    • Actionable Step: Use cells within a defined, low passage number range for all experiments.

  • Cell Seeding Density: The number of cells seeded per well can affect the IC50 value, with more densely seeded cells sometimes appearing more resistant.[16]

    • Actionable Step: Standardize your cell seeding density and ensure even cell distribution across the plate.[17]

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a significant problem in research.

    • Actionable Step: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.[5]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular physiology and response to drugs.[5]

    • Actionable Step: Regularly test your cell cultures for mycoplasma contamination.

ParameterPotential Impact on IC50Recommendation
Compound Solubility Poor solubility leads to artificially high IC50 values.Ensure complete dissolution in assay medium.
DMSO Concentration High concentrations (>0.5%) can be toxic and affect results.Keep final concentration low and consistent (≤ 0.1%).[11][12]
Cell Seeding Density Higher density can increase the apparent IC50.Standardize cell number per well.
Serum Concentration High serum can increase IC50 due to protein binding.[6][7]Use consistent serum levels or perform an IC50 shift assay.
Incubation Time Can alter IC50, especially for slow-binding compounds.[13]Standardize the incubation period.
Guide 4: Data Analysis and Interpretation

How you analyze your data can introduce or mask variability.

Are you analyzing your dose-response curves correctly?

  • Curve Fitting: The choice of a non-linear regression model is crucial for accurate IC50 determination.

    • Actionable Step: Use a four-parameter logistic (4-PL) model for sigmoidal dose-response curves.[18] Ensure your data has a clear upper and lower plateau for a reliable fit.

  • Data Normalization: Properly normalizing your data is essential for comparing results across different plates and experiments.

    • Actionable Step: Normalize your data to your positive (no inhibition) and negative (maximal inhibition) controls on each plate.[1][19]

  • Statistical Robustness: A single IC50 value is a point estimate; understanding its variability is key.

    • Actionable Step: Perform multiple independent experiments (biological replicates) and report the mean IC50 with a measure of variance (e.g., standard deviation or 95% confidence interval).[20]

G cluster_all start Inconsistent IC50 Values compound Compound-Related Issues start->compound assay Assay-Related Issues start->assay cells Cell-Related Issues start->cells data Data Analysis Issues start->data purity Check Purity (HPLC/MS) compound->purity solubility Verify Solubility compound->solubility stability Assess Stability compound->stability dmso Standardize DMSO % assay->dmso incubation Standardize Incubation Time assay->incubation serum Assess Serum Binding assay->serum passage Control Passage Number cells->passage density Standardize Seeding Density cells->density authentication Authenticate Cell Line (STR) cells->authentication myco Test for Mycoplasma cells->myco fit Use 4-PL Curve Fit data->fit norm Normalize Data Correctly data->norm reps Perform Biological Replicates data->reps end Reproducible IC50 purity->end solubility->end stability->end dmso->end incubation->end serum->end passage->end density->end authentication->end myco->end fit->end norm->end reps->end

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Benzodioxan-containing compounds are known to act as antagonists at various receptors, including α-adrenergic and serotonin receptors.[21][22][23] For instance, many act as competitive antagonists at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[21][24]

G cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag norepi Norepinephrine (Agonist) norepi->receptor Binds & Activates benzodioxan Benzodioxan Antagonist benzodioxan->receptor Binds & Blocks ca_release Ca2+ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism.

References

  • Carter, M. et al. (2007). Miniaturized receptor binding assays: complications arising from ligand depletion. PubMed. Available at: [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Kalliokoski, T. et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Available at: [Link]

  • Kalliokoski, T. et al. (2015). Comparability of mixed IC50 data – A Statistical Analysis. OAK Open Access Archive. Available at: [Link]

  • Kenakin, T. (2009). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]

  • Bentz, J. et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition. Available at: [Link]

  • Scientist Solutions (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Jackson, J.P. et al. (n.d.). OBSERVED VS. PREDICTED EFFECTS OF PROTEIN BINDING: IMPROVING IN VIVO PREDICTIONS OF HEPATIC CLEARANCE, IC50 VALUES, AND INTRACELLULAR CONCENTRATIONS. BioIVT. Available at: [Link]

  • Hoffman, B.B. et al. (1981). Agonist versus antagonist binding to alpha-adrenergic receptors. Molecular Pharmacology. Available at: [Link]

  • Carter, M. et al. (2007). Simulation of the impact of ligand depletion in a single-point binding assay. ResearchGate. Available at: [Link]

  • Sharma, M. (2025). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. ResearchGate. Available at: [Link]

  • Sebaugh, J.L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Thakker, D.R. et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • GraphPad Software (2026). GraphPad Prism 11 Curve Fitting Guide - Ligand depletion. GraphPad. Available at: [Link]

  • Glasp (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp. Available at: [Link]

  • Copeland, R.A. et al. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. Available at: [Link]

  • Baguley, B.C. & Finlay, G.J. (1998). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. PubMed. Available at: [Link]

  • Kenakin, T. (2010). Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar. Available at: [Link]

  • Millan, M.J. et al. (1994). Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors: a comparative pharmacological characterization with proposed 5-HT1A antagonists. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Copeland, R.A. et al. (2025). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays. ResearchGate. Available at: [Link]

  • Dahham, S.S. et al. (2020). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Available at: [Link]

  • AACR (2022). Abstract 3241: IC50-Seeding Density Slope (ISDS)-measurement as a standardized methodology for assessing anti-cancer therapeutic activity in vitro. AACR Journals. Available at: [Link]

  • He, Y. et al. (2021). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Cell Communication and Signaling. Available at: [Link]

  • Thakker, D.R. et al. (2025). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. ResearchGate. Available at: [Link]

  • Molla, A. et al. (2004). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, Y. et al. (2019). Figure 2: Relationship between IC 50 values and cell seeding densities.... ResearchGate. Available at: [Link]

  • LifeTein (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • ResearchGate (2015). Does the plate surface area affect the IC50 obtained for a compound?. ResearchGate. Available at: [Link]

  • Kiss, R. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • Martínez-Cisuelo, V. et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • Veterian Key (2018). Adrenergic Receptor Agonists and Antagonists. Veterian Key. Available at: [Link]

  • Nikon (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

  • Cignarella, G. et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Herman Ostrow Orofacial Pain and Oral Medicine Wiki (n.d.). Alpha1 and Alpha 2 receptors. Herman Ostrow School of Dentistry of USC. Available at: [Link]

  • Hamasaki, J. et al. (2002). Dual alpha(2)-adrenergic agonist and alpha(1)-adrenergic antagonist actions of dexmedetomidine on human isolated endothelium-denuded gastroepiploic arteries. Anesthesiology. Available at: [Link]

  • Perez, D.M. (2007). Structure-function of alpha1-adrenergic receptors. ResearchGate. Available at: [Link]

  • Reddit (2022). Does IC50 depend of time duration of the assay?. Reddit. Available at: [Link]

  • Murate, T. et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Available at: [Link]

  • Rossi, D. et al. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent developments. AIR Unimi. Available at: [Link]

  • Cignarella, G. et al. (1989). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Cignarella, G. et al. (2010). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Reddit (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. Available at: [Link]

Sources

Technical Support Center: High-Concentration Ethylaminomethylbenzodioxan (WB-4101) Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Vehicle-Associated Toxicity in Preclinical Research

Welcome to the technical support center for researchers utilizing Ethylaminomethylbenzodioxan, a compound commonly known in scientific literature as WB-4101[1]. This guide is designed for drug development professionals encountering challenges with vehicle-associated toxicity when administering this compound at high concentrations. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and field-proven protocols necessary to overcome these formulation hurdles.

The core challenge with WB-4101, like over 70% of new molecular entities in development, is its poor aqueous solubility[2]. This characteristic often forces researchers to use aggressive vehicles with high concentrations of organic co-solvents or extreme pH, which can induce toxicity that confounds experimental results and harms animal welfare. This guide will walk you through understanding this problem, troubleshooting it with advanced formulation strategies, and implementing validated experimental protocols.

Section 1: Understanding the Core Problem: Why Am I Seeing Vehicle Toxicity?
Q1: We're observing injection site reactions (inflammation, necrosis) and/or systemic toxicity (e.g., hemolysis, lethargy) in our animal models when administering high concentrations of WB-4101. Is the compound toxic?

Answer: While any compound has an intrinsic toxicity profile, the adverse events you are observing are most likely attributable to the formulation vehicle rather than the pharmacological action of WB-4101 itself. When a compound has low aqueous solubility, achieving a high concentration for in vivo dosing requires harsh solubilizing agents. These agents, while effective at dissolving the compound, can cause significant local and systemic toxicity.

Causality behind Vehicle Toxicity:

  • High Co-solvent Concentrations: Vehicles containing high percentages of co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Propylene Glycol (PG) can cause cellular damage. For intravenous (IV) administration, they can lead to hemolysis (rupturing of red blood cells), pain on injection, and phlebitis.[3][4] For intraperitoneal (IP) or subcutaneous (SC) routes, they can cause sterile peritonitis, inflammation, and tissue necrosis.

  • Extreme pH: Adjusting the pH far from the physiological range (typically pH 7.4) to solubilize a compound can cause severe irritation and tissue damage upon injection as the body's buffering capacity is overwhelmed at the local site.[5]

  • Precipitation on Dilution: A formulation may appear clear in the vial, but upon injection into the aqueous environment of the bloodstream or tissue, the compound can rapidly precipitate. This "crash-out" can cause capillary occlusion, leading to emboli and localized tissue damage.[6]

It is crucial to differentiate between vehicle-induced toxicity and compound-induced toxicity. This is achieved by including a vehicle-only control group in your studies, which receives the exact same formulation but without the active pharmaceutical ingredient (API).[7][8]

Section 2: Troubleshooting Guide: Alternative Formulation Strategies
Q2: Our current vehicle (e.g., 50% DMSO) is causing unacceptable toxicity. What are our primary, field-proven alternatives?

Answer: The goal is to create a formulation that is biocompatible and maintains the drug in a solubilized state upon administration.[9] Modern formulation science offers several powerful strategies to achieve this for poorly soluble compounds like WB-4101. The three primary approaches are:

  • Cyclodextrin-Based Formulations: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[10][11] This approach is highly effective at increasing solubility while mitigating the local toxicity of the drug and vehicle.[12][13] Commonly used derivatives in parenteral formulations are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their excellent safety profiles.[14][15]

  • Lipid-Based Formulations & Nanosystems: These strategies leverage lipid excipients to dissolve the drug.[16][17] They are particularly effective for oral delivery but can also be adapted for parenteral routes.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced to aqueous media under gentle agitation.[2][18] This maintains the drug in a solubilized state for absorption.

    • Lipid Nanoparticles (LNPs) and Nanosuspensions: These technologies reduce the particle size of the drug to the nanometer scale, which dramatically increases the surface area for dissolution.[5][19] Nanocarrier systems can also reduce toxicity and improve biodistribution.[20][21]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into an amorphous polymer matrix. The resulting high-energy amorphous state of the drug enhances its solubility and dissolution rate.[2] This is a powerful but more complex strategy often used in later-stage development.

Q3: How do I choose the best alternative formulation strategy for my experiment?

Answer: The optimal strategy depends on several factors: the intended route of administration, the required dose concentration, and the physicochemical properties of WB-4101. The following decision tree provides a logical workflow for selecting a suitable approach.

G cluster_0 Formulation Strategy Decision Workflow cluster_1 IV Route cluster_2 Oral / IP / SC Route start High-Concentration WB-4101 Formulation Needed route Route of Administration? start->route iv Intravenous (IV) route->iv Parenteral oral Oral / IP / SC route->oral Non-Parenteral iv_strat Primary Strategy: Cyclodextrin Inclusion Complex iv->iv_strat oral_strat Primary Strategy: Lipid-Based Formulation (SEDDS) oral->oral_strat iv_alt Secondary Strategy: Nanosuspension (Requires specialized equipment) iv_strat->iv_alt iv_check Perform Hemolysis Assay & Sterility Filtration iv_strat->iv_check iv_alt->iv_check iv_final Qualified IV Formulation iv_check->iv_final oral_alt Secondary Strategy: Cyclodextrin Formulation (Check for precipitation) oral_strat->oral_alt oral_check Assess Local Tolerability & Physical Stability oral_strat->oral_check oral_alt->oral_check oral_final Qualified Formulation oral_check->oral_final

Caption: Decision workflow for selecting an alternative formulation strategy.

Section 3: Experimental Protocols & Workflows
Q4: Can you provide a step-by-step protocol for developing a cyclodextrin-based formulation for intravenous (IV) administration?

Answer: Certainly. This protocol outlines the screening process to identify a suitable cyclodextrin and concentration to solubilize WB-4101 for IV use. The goal is to use the lowest effective concentration of cyclodextrin to minimize potential side effects.

Protocol: Cyclodextrin (CD) Formulation Development

  • Materials:

    • WB-4101 powder

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile saline (0.9% NaCl)

    • Water for Injection (WFI)

    • pH meter, magnetic stirrer, vortex mixer, 0.22 µm sterile filters

  • Phase-Solubility Screening (To find the best CD):

    • Prepare stock solutions of 20%, 30%, and 40% (w/v) of both SBE-β-CD and HP-β-CD in WFI.

    • Add an excess amount of WB-4101 powder to 1 mL of each CD solution in separate glass vials.

    • Seal the vials and allow them to equilibrate for 24-48 hours at room temperature on a rotating shaker.

    • After equilibration, centrifuge the samples to pellet the excess, undissolved WB-4101.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solids.

    • Quantify the concentration of WB-4101 in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved WB-4101 against the concentration of the cyclodextrin. The CD that provides the highest solubility enhancement at the lowest concentration is your lead candidate. SBE-β-CD is often preferred for IV formulations due to its superior safety profile.[15]

  • Formulation Preparation:

    • Based on the screening data, prepare the final formulation. For example, if 30% SBE-β-CD was required to achieve your target concentration (e.g., 20 mg/mL), dissolve the appropriate amount of SBE-β-CD in ~80% of the final volume of saline.

    • Once the CD is fully dissolved, slowly add the WB-4101 powder while stirring.

    • Continue stirring until the WB-4101 is completely dissolved. This may take several hours. Gentle heating (to 40-50°C) can be used to accelerate dissolution but check for compound stability.

    • Adjust the pH to near neutral (7.0-7.4) if necessary.

    • Bring the solution to the final volume with saline.

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Final Quality Control:

    • Visually inspect the final formulation for any particulates.

    • Confirm the final concentration of WB-4101.

    • Crucially, perform an in vitro hemolysis assay (see Q5) before any in vivo use.

Q5: What is the workflow for assessing the hemolytic potential of a new IV formulation?

Answer: An in vitro hemolysis assay is a mandatory safety check for any new parenteral formulation to ensure it doesn't lyse red blood cells.[22][23] The FDA recommends this test for all excipients intended for injectable use.[23]

Caption: Workflow for conducting an in vitro hemolysis assay.

Calculation: % Hemolysis = [ (AbsTest - AbsNegative) / (AbsPositive - AbsNegative) ] * 100

A hemolysis rate below 5% is generally considered acceptable for preclinical studies, though lower is always better.[3] Some guidelines suggest <10% is non-hemolytic.[24]

Section 4: Frequently Asked Questions (FAQs)
Q6: What are the generally tolerated concentrations for common co-solvents in different species?

Answer: Tolerability can vary significantly by species, route, and study duration.[25][26] The following table provides a conservative summary for acute studies. It is always best to start with the lowest possible concentration and consult detailed toxicology literature.[26]

Co-SolventRouteSpeciesMax Generally Tolerated Conc. (%)Potential Toxicity
DMSO IVRat, Mouse10-25%Hemolysis, inflammation, histamine release
IPRat, Mouse50%Peritonitis, dehydration
Propylene Glycol (PG) IVDog, Rat30-40%Hemolysis, CNS depression, acidosis[3][4]
OralMost50-70%Generally well-tolerated
Ethanol IVRat, Mouse10%CNS effects, vasodilation, pain
OralMost20-30%Gastric irritation, CNS effects
PEG 400 IVDog, Rat30-50%Osmotic effects, potential renal toxicity
OralMost>50%Laxative effect at high doses

This table is for guidance only. Always perform a tolerability study for your specific formulation and animal model.

Q7: Can we just adjust the pH of our formulation to improve solubility?

Answer: While pH adjustment is a valid strategy for ionizable drugs, it comes with significant risks for parenteral administration.[27] If WB-4101 has an ionizable functional group, creating a salt form at a high or low pH can increase its aqueous solubility. However, upon injection into the bloodstream (buffered at pH ~7.4), the pH of the formulation will rapidly neutralize, causing the drug to convert back to its poorly soluble free form and precipitate. This can cause the severe adverse events discussed earlier. This strategy is generally more suitable for oral formulations where the GI tract has a wider pH range.

Q8: What is the single most important control group for these types of studies?

Answer: The concurrent vehicle control group is absolutely essential.[7][8] This group of animals receives the identical formulation (all excipients at the same concentrations) but without the API. Any adverse findings in this group can be directly attributed to the vehicle, allowing you to correctly interpret the true safety profile of your test compound. Without this control, it is impossible to determine if the observed toxicity is from the drug or the formulation.

References
  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • World Pharma Today. (2025, October 18). Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today. Retrieved from [Link]

  • Popovici, C., & Hoti, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 284. Retrieved from [Link]

  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2025, June 24). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Ascendia Pharma. Retrieved from [Link]

  • Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1). Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Lipid-Based Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Shinde, G., & Nageshe, C. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation, 44(5), 339-353. Retrieved from [Link]

  • Reed, K. W., & Yalkowsky, S. H. (1989). In Vitro Dynamic Method for Evaluating the Hemolytic Potential of Intravenous Solutions. Journal of Parenteral Science and Technology, 43(3), 117-121. Retrieved from [Link]

  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Polymer Innovations, Inc. (n.d.). WB4101 Water Based Binder System. Polymer Innovations. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Isreal, O. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Library of Medicine. Retrieved from [Link]

  • Evotec. (n.d.). In vitro Hemolysis. Evotec. Retrieved from [Link]

  • Cyclodextrin News. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. Retrieved from [Link]

  • Polymer Innovations, Inc. (n.d.). pH Effects on WB4101 Binder Systems. Polymer Innovations. Retrieved from [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. Retrieved from [Link]

  • ACS Publications. (2025, June 17). The Nanocarrier Landscape: Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective. ACS Nano. Retrieved from [Link]

  • Outsourced Pharma. (2024, April 9). Achieving Optimal Preclinical Formulation And Drug Product Manufacture. Outsourced Pharma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro hemolysis: guidance for the pharmaceutical scientist. Semantic Scholar. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, May). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. Retrieved from [Link]

  • National Institutes of Health. (2022). Toxicology of Nanoparticles in Drug Delivery. Nanomaterials, 12(15), 2686. Retrieved from [Link]

  • bioRxiv. (2023, February 16). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv. Retrieved from [Link]

  • National Institutes of Health. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1889-1911. Retrieved from [Link]

  • National Institutes of Health. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. ALTEX, 40(3), 461-471. Retrieved from [Link]

  • Google Patents. (2016). US20160002117A1 - Transparent spinel article and tape cast methods for making. Google Patents.
  • Biocompare. (2025, February 13). Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. Biocompare. Retrieved from [Link]

  • Wikipedia. (n.d.). Nanoparticle drug delivery. Wikipedia. Retrieved from [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Colorcon. Retrieved from [Link]

  • Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 69(4), 526-548. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Intravenous Medications and Excipients. ResearchGate. Retrieved from [Link]

  • Frontiers. (2022, September 11). Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 17). Nanoparticle-based drug delivery systems targeting cancer cell surfaces. RSC Advances. Retrieved from [Link]

  • Polymer Innovations, Inc. (n.d.). Tape Casting and Water Based Binders. Polymer Innovations. Retrieved from [Link]

  • Wikipedia. (n.d.). WB-4101. Wikipedia. Retrieved from [Link]

  • Catalent. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Catalent. Retrieved from [Link]

  • Gad, S. C., Cassidy, C. D., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 163-193. Retrieved from [Link]

  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Alpha-1A Adrenergic Receptor Blockade: Tamsulosin vs. Benzodioxane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct antagonists of the alpha-1A adrenergic receptor (α1A-AR): Tamsulosin, a cornerstone in clinical therapy for benign prostatic hyperplasia (BPH), and the classic pharmacological tool, WB-4101, a representative of the ethylaminomethylbenzodioxan chemical class. We will explore their pharmacological profiles, compare their receptor subtype selectivity using experimental data, and provide detailed protocols for their characterization. This analysis is designed for researchers, pharmacologists, and drug development professionals seeking to understand the nuances of α1A-AR antagonism, from foundational research to clinical application.

The Alpha-1A Adrenergic Receptor: A Key Therapeutic Target

The alpha-1 adrenergic receptor family, a class of G-protein coupled receptors (GPCRs), comprises three distinct subtypes: α1A, α1B, and α1D. These receptors mediate the physiological effects of the catecholamines norepinephrine and epinephrine. While all subtypes are involved in regulating smooth muscle tone, their tissue distribution dictates their specific physiological roles.

The α1A-AR subtype is of particular therapeutic interest as it is the predominant subtype found in the smooth muscle of the human prostate, bladder neck, and urethra.[1] Activation of these receptors by norepinephrine leads to smooth muscle contraction, which can increase resistance to urinary outflow. In conditions like BPH, where the prostate is enlarged, this dynamic component of bladder outlet obstruction significantly contributes to lower urinary tract symptoms (LUTS).[2] Consequently, selective blockade of the α1A-AR is a highly effective strategy for relaxing these muscles, improving urine flow, and alleviating the symptoms of BPH.[2][3]

Signaling Pathway of the α1A-Adrenergic Receptor

The α1A-AR primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that results in smooth muscle contraction. Antagonists like Tamsulosin and WB-4101 prevent this cascade by competitively binding to the receptor, blocking the initial activation step.

alpha1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1A-Adrenergic Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes agonist Norepinephrine (Agonist) agonist->receptor Binds antagonist Tamsulosin or Ethylaminomethylbenzodioxan (Antagonist) antagonist->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca²⁺ (intracellular) er->ca2 Releases contraction Smooth Muscle Contraction ca2->contraction Initiates

Caption: α1A-AR signaling pathway leading to smooth muscle contraction and its blockade by antagonists.

Pharmacological Profiles of Key Antagonists

While numerous compounds can block α1A-ARs, their subtype selectivity is a critical determinant of their therapeutic utility and side-effect profile.

Tamsulosin: The Clinical Standard

Tamsulosin is a third-generation α1-AR antagonist widely prescribed for BPH.[4] Its clinical success stems from its "uroselectivity," a functional preference for the lower urinary tract over the vasculature, which is grounded in its receptor subtype selectivity profile.

  • Mechanism of Action: Tamsulosin acts as a selective and competitive antagonist at α1-adrenoceptors. It has a particular affinity for the α1A and α1D subtypes.[5] This action relaxes the smooth muscles in the prostate and bladder neck, reducing the obstruction of urine flow and alleviating BPH symptoms.[2][6]

  • Receptor Selectivity: Tamsulosin exhibits significantly higher affinity for the α1A and α1D receptors, which are prevalent in the prostate, compared to the α1B subtype, which is predominantly located in vascular smooth muscle.[5][7] This selectivity minimizes effects on blood pressure, reducing the risk of side effects like orthostatic hypotension that are common with less selective α-blockers like prazosin or doxazosin.[8]

  • Clinical Implications: The pharmacological profile of Tamsulosin makes it highly effective for the dynamic component of BPH (smooth muscle tone) without affecting the static component (prostate size).[2] Its rapid onset of action provides prompt symptom relief for patients.[2] However, its activity at α1A/α1D receptors can lead to side effects such as retrograde or abnormal ejaculation.[1][9][10]

Ethylaminomethylbenzodioxan (as WB-4101): The Pharmacological Probe

The term "Ethylaminomethylbenzodioxan" describes a chemical scaffold found in several α1-AR antagonists. The most well-characterized and historically significant member of this class is WB-4101 (2-((2,6-dimethoxyphenoxy)ethyl)aminomethyl-1,4-benzodioxane).[1][11][12][13][14] Unlike Tamsulosin, WB-4101 is not a clinical therapeutic but a crucial research tool that was instrumental in the initial sub-classification of α1-receptors.

  • Mechanism of Action: WB-4101 is a potent and highly selective competitive antagonist of α1-adrenergic receptors.[3][11]

  • Receptor Selectivity: Historically, WB-4101's high affinity for what was termed the "α1A" subtype in tissues like the rat vas deferens, and its lower affinity for receptors in tissues like the spleen, helped establish the existence of distinct α1-receptor subtypes. Modern studies using cloned receptors confirm its selectivity, with a binding profile often characterized as α1A ≈ α1D > α1B.[15]

  • Role as a Research Tool: Due to its high affinity and selectivity, WB-4101 and its radiolabeled form, [³H]WB-4101, have been invaluable in countless in vitro binding and functional studies to characterize α1-AR pharmacology.[5][11] It serves as a reference compound for validating new assays and screening for novel selective ligands.[5]

Quantitative Comparison of Receptor Subtype Selectivity

The distinct therapeutic and experimental applications of Tamsulosin and WB-4101 are rooted in their quantitative differences in binding affinity for the three α1-AR subtypes. The inhibitory constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Compoundα1A-AR (pKi)α1B-AR (pKi)α1D-AR (pKi)α1A vs α1B Selectivity
Tamsulosin ~9.7 - 10.0~8.9 - 9.2~9.7 - 10.1~10 - 20 fold
WB-4101 ~9.6 - 10.0~8.0 - 8.5~9.5 - 9.8~100 - 160 fold
Data compiled from multiple sources and represent approximate ranges. pKi = -log(Ki). Selectivity is the ratio of Ki(α1B)/Ki(α1A).

Analysis: Both compounds exhibit high affinity for the α1A-AR. However, WB-4101 demonstrates markedly greater selectivity against the α1B subtype compared to Tamsulosin. While this high selectivity makes WB-4101 an excellent tool for isolating α1A-mediated effects in experimental settings, Tamsulosin's profile represents a clinically optimized balance, providing sufficient α1A blockade for efficacy in BPH while retaining a safety margin that minimizes α1B-mediated cardiovascular side effects at therapeutic doses.[8]

Experimental Protocols for Characterizing α1A-AR Antagonists

The following protocols outline standard, self-validating methodologies for determining the affinity and functional potency of compounds like Tamsulosin and WB-4101.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

binding_assay prep Step 1: Membrane Preparation (e.g., from cells expressing cloned human α1A-AR) setup Step 2: Assay Setup (96-well plate) - Total Binding: Membranes + Radioligand - Non-Specific: Membranes + Radioligand + Excess Unlabeled Ligand - Competition: Membranes + Radioligand + Test Compound (e.g., Tamsulosin) prep->setup incubate Step 3: Incubation (e.g., 60 min at 25°C) Allow binding to reach equilibrium setup->incubate filter Step 4: Rapid Filtration Separate bound from free radioligand using a glass fiber filter incubate->filter wash Step 5: Washing Remove non-specifically trapped radioligand with ice-cold buffer filter->wash count Step 6: Scintillation Counting Quantify radioactivity (CPM) retained on each filter wash->count analyze Step 7: Data Analysis - Calculate Specific Binding - Plot % Inhibition vs. [Test Compound] - Determine IC50 and calculate Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing a single human α1-AR subtype (α1A, α1B, or α1D).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

    • Perform differential centrifugation, typically a low-speed spin to remove nuclei followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the final membrane pellet in an appropriate buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

  • Assay Execution (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), a fixed concentration of radioligand (e.g., 0.1-0.5 nM [³H]-Prazosin), and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, an excess concentration of a non-selective unlabeled antagonist (e.g., 10 µM phentolamine), and the membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

    • Competition Wells: Add assay buffer, radioligand, serially diluted concentrations of the test compound (Tamsulosin or WB-4101), and the membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Functional Assay (Isolated Tissue Bath)

This assay determines the functional potency (pA2 or pKB) of an antagonist by measuring its ability to inhibit an agonist-induced physiological response, such as smooth muscle contraction.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize an animal (e.g., male Wistar rat) according to institutional guidelines.

    • Dissect the target tissue. The rat vas deferens is a classic preparation rich in α1A-ARs, while the rat spleen is often used for α1B-AR studies.

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record contractile responses. Allow the tissue to equilibrate under a resting tension.

  • Assay Execution:

    • Control Agonist Curve: Generate a cumulative concentration-response curve for a full α1-agonist like phenylephrine or norepinephrine to establish a baseline maximal response.

    • Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of the antagonist (Tamsulosin or WB-4101) for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

    • Post-Antagonist Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist. A competitive antagonist will cause a rightward shift in the agonist's curve without reducing the maximal response.

    • Repeat this process with several different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

    • Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

    • For a simple competitive antagonist, the data should yield a straight line with a slope not significantly different from 1.0.

    • The x-intercept of this line is the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's affinity for the functional receptor.

Conclusion: Distinct Roles for Clinical and Experimental Antagonists

The comparison between Tamsulosin and the ethylaminomethylbenzodioxan derivative WB-4101 provides a clear illustration of how α1A-AR antagonists are tailored for different purposes.

  • Tamsulosin is a product of clinical drug development, with a pharmacological profile optimized for therapeutic efficacy and patient safety. Its selectivity for α1A/α1D over α1B receptors is sufficient to provide effective relief from BPH symptoms while minimizing clinically significant cardiovascular side effects, establishing it as a first-line treatment.[9]

  • WB-4101 represents a foundational pharmacological tool. Its high affinity and pronounced selectivity for α1A over α1B receptors made it indispensable for the initial characterization and differentiation of α1-adrenoceptor subtypes. While not suitable for clinical use, it remains a vital reference compound in preclinical research, enabling the precise investigation of α1A-AR function and the discovery of new, even more selective therapeutic agents.

For researchers in the field, understanding the properties of both types of compounds is essential. Clinical drugs like Tamsulosin define the current therapeutic landscape and benchmarks for success, while research tools like WB-4101 provide the means to explore the underlying biology and pave the way for future innovations in α1-adrenergic pharmacology.

References

  • PatSnap. (2024, July 17). What is the mechanism of Tamsulosin Hydrochloride?
  • Drew, G. M. (1982). Evidence in favour of a selective alpha 1-adrenoceptor blocking action of WB 4101 in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 222–225. [Link]

  • PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Dr.Oracle. (2025, August 5). What is the mechanism of action (MOA) of Flomax (tamsulosin)? Dr.Oracle.
  • Wikipedia. (2024, February 19). Alpha-1 blocker. [Link]

  • Richardson, C. D., Donatucci, C. F., Page, S. O., Wilson, K. H., & Schwinn, D. A. (1997). Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes. The Prostate, 33(1), 55–59. [Link]

  • Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. British Journal of Pharmacology, 97(3), 691–700. [Link]

  • Martin, D. J., Lluel, P., Guillot, E., Coste, A., Jammes, D., & Angel, I. (1997). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 228–235. [Link]

  • Piascik, M. T., & Perez, D. M. (2001). Alpha1-adrenergic receptors: new insights and directions. The Journal of Pharmacology and Experimental Therapeutics, 298(2), 403–410. [Link]

  • Grokipedia. (n.d.). WB-4101.
  • Melchiorre, C., Angeli, P., Bolognesi, M. L., Chiarini, A., Giardinà, D., Gulini, U., & Quaglia, W. (2000). Alpha 1-adrenoreceptor antagonists bearing a quinazoline or a benzodioxane moiety. Pharmaceutica Acta Helvetiae, 74(2-3), 181–190. [Link]

  • Foglar, R., Shibata, K., Horie, K., Hirasawa, A., & Tsujimoto, G. (1995). The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes. British Journal of Pharmacology, 115(8), 1595–1605. [Link]

  • Colucci, W. S. (1991). Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents. The American Journal of Cardiology, 67(13), 19C–24C. [Link]

  • Melchiorre, C., Bolognesi, M. L., Budriesi, R., Chiarini, A., Giardinà, D., Minarini, A., & Pigini, M. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 42(20), 4214–4224. [Link]

  • Melchiorre, C., Brasili, L., Giardinà, D., Pigini, M., & Strappaghetti, G. (1984). 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]amino]-methyl]-1,4-benzoxathian: a new antagonist with high potency and selectivity toward alpha 1-adrenoreceptors. Journal of Medicinal Chemistry, 27(12), 1535–1536. [Link]

  • Gross, G., Hanft, G., & Rugevics, C. (1988). 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor. European Journal of Pharmacology, 151(2), 333–335. [Link]

  • Timmermans, P. B., & van Zwieten, P. A. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 313(3), 199–206. [Link]

  • Taniguchi, T., Tsuchiyama, S., & Muramatsu, I. (1993). Role of alpha 1A adrenoceptor subtype in production of the positive inotropic effect mediated via myocardial alpha 1 adrenoceptors in the rabbit papillary muscle: influence of selective alpha 1A subtype antagonists WB 4101 and 5-methylurapidil. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 329–335. [Link]

  • Nishimune, A., Furuya, Y., & Muramatsu, I. (1992). 5-Methylurapidil may discriminate between alpha 1-adrenoceptors with a high affinity for WB4101 in rat lung. Japanese Journal of Pharmacology, 58(1), 69–71. [Link]

  • Wikipedia. (2023, December 2). WB-4101. [Link]

  • CAS Common Chemistry. (n.d.). 1,4-Benzodioxin-2-methanamine, N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-, hydrochloride (1:1). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • van der Graaf, P. H., van der Graaf, C. S., van Brummelen, P., & Danhof, M. (1997). Comparison of the antagonistic activity of tamsulosin and doxazosin at vascular alpha 1-adrenoceptors in humans. British Journal of Clinical Pharmacology, 43(1), 43–49. [Link]

  • Perez, D. M. (2016). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers in Pharmacology, 7, 299. [Link]

  • Wang, X., Du, Y., Liu, C., & Wang, Z. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3622. [Link]

  • Berlin-Chemie AG Menarini Group. (2025). A Comparative Bioavailability Study of Tamsulosin 0.4 mg Prolonged-release Tablets Versus the Reference Drug Omnic Ocas®, Tamsulosin 0.4 mg Tablets, in Healthy Adult Male Subjects, Under Fed Conditions. ClinicalTrials.gov. [Link]

  • Mishra, A. K., Kapoor, R., & Srivastava, A. (2014). A Randomized Clinical Study to Compare the Efficacy and Safety of Naftopidil Versus Tamsulosin in Symptomatic Benign Prostatic Hyperplasia. UroToday International Journal, 7(4), 55. [Link]

  • Roehrborn, C. G., & Schwinn, D. A. (2004). Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia. The Journal of Urology, 171(3), 1029–1035. [Link]

  • Chapple, C. R. (2005). A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms. Reviews in Urology, 7(Suppl 4), S22–S30. [Link]

Sources

Comparative Guide: pA2 Values of Ethylaminomethylbenzodioxan (WB-4101) vs. Phentolamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specialist vs. The Generalist

In the pharmacological dissection of adrenergic signaling, the distinction between Ethylaminomethylbenzodioxan (WB-4101) and Phentolamine is the difference between a precision scalpel and a sledgehammer.

  • WB-4101 is the historical "gold standard" for defining the

    
    -adrenoceptor subtype. Its high pA2 values (typically >9.0) in specific tissues like the rat vas deferens, contrasted with lower affinity in the spleen, provided the first functional evidence of 
    
    
    
    -adrenoceptor heterogeneity (
    
    
    vs.
    
    
    ).
  • Phentolamine is a non-selective, imidazoline-class antagonist. It exhibits equipotent blockade of both

    
     and 
    
    
    
    receptors with pA2 values generally clustering between 7.5 and 8.5 across most tissues.

This guide provides a technical comparison of their pA2 profiles, mechanistic implications, and a validated protocol for determining these values in your own laboratory.

Chemical & Pharmacological Profiles[1][2][3]

FeatureWB-4101Phentolamine
IUPAC Name 2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Class Benzodioxane derivativeImidazoline derivative
Primary Target

-Adrenoceptor (Highly

selective)
Non-selective

-Adrenoceptor (

&

)
Binding Mode Competitive AntagonistCompetitive Antagonist
Key Utility Subtyping

populations (distinguishing

from

/

)
General blockade of adrenergic tone; Pheochromocytoma diagnosis

Comparative pA2 Data Analysis

The pA2 value represents the negative logarithm of the molar concentration of antagonist required to double the agonist concentration needed to elicit the same response (Schild affinity constant).[1]

Table 1: Comparative pA2 Values by Tissue and Receptor Subtype
Tissue ModelPredominant ReceptorWB-4101 pA2 (Mean)Phentolamine pA2 (Mean)Interpretation
Rat Vas Deferens

9.6 – 9.8 7.5 – 7.8WB-4101 is ~100x more potent than Phentolamine at

.
Rat Spleen

8.2 – 8.7 7.6 – 8.0WB-4101 affinity drops significantly (1–1.5 log units) at

, while Phentolamine remains constant.
Rat Heart (Presynaptic)

< 6.0 (Low Affinity)7.5 – 7.8 Phentolamine blocks presynaptic feedback loops; WB-4101 does not.
Rabbit Aorta

(Mixed)
8.9 – 9.27.7 – 8.1High affinity of WB-4101 confirms significant

population in vasculature.

Critical Insight: The "window of selectivity" for WB-4101 is the differential between its pA2 at


 (~9.7) and 

(~8.5). If your experimental pA2 for WB-4101 falls below 9.0, you are likely working with a mixed population or a non-

dominant tissue.

Mechanistic Visualization

The following diagram illustrates the competitive dynamics at the synaptic cleft. Note how WB-4101 selectively targets the postsynaptic


 receptor, leaving the presynaptic autoinhibitory 

loop intact, whereas Phentolamine blocks both.

Adrenergic_Synapse cluster_presynaptic Presynaptic Nerve Terminal cluster_cleft cluster_postsynaptic Postsynaptic Tissue (e.g., Vas Deferens) NE_Release Norepinephrine (NE) Release Alpha2 α2 Receptor (Auto-inhibition) NE_Release->Alpha2 Activates Alpha1 α1 Receptor (Contraction) NE_Release->Alpha1 Activates Alpha2->NE_Release Inhibits Release (Negative Feedback) WB4101 WB-4101 (Benzodioxane) WB4101->Alpha2 Low Affinity (No Effect) WB4101->Alpha1 High Affinity Block (pA2 ~9.7) Phentolamine Phentolamine (Imidazoline) Phentolamine->Alpha2 Moderate Block (Disinhibits Release) Phentolamine->Alpha1 Moderate Block (pA2 ~7.7) Response Physiological Response Alpha1->Response Signaling

Figure 1: Synaptic competition dynamics. WB-4101 spares the presynaptic


 feedback loop, whereas Phentolamine blocks it, potentially increasing norepinephrine release.

Experimental Protocol: Determination of pA2 (Schild Analysis)

Phase 1: Tissue Preparation & Equilibration
  • Tissue Selection: Isolate Rat Vas Deferens (for

    
    ) or Guinea Pig Ileum.
    
  • Buffer: Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 at 37°C.

  • Additives: Add Cocaine (10 µM) to block neuronal uptake (Uptake-1) and Propranolol (1 µM) to block

    
    -adrenoceptors. This isolates the 
    
    
    
    -receptor response.[2][3][4]
  • Equilibration: 60 minutes under 1g resting tension, washing every 15 minutes.

Phase 2: Agonist Control Curve
  • Construct a cumulative concentration-response curve (CRC) for Norepinephrine or Phenylephrine .

  • Calculate the control

    
    .
    
  • Wash tissue for 45-60 minutes until baseline tension is restored.

Phase 3: Antagonist Incubation
  • Incubate tissue with the lowest concentration of antagonist (e.g., WB-4101 at 1 nM) for at least 30 minutes .

    • Note: Benzodioxanes like WB-4101 are lipophilic and require adequate time to reach equilibrium in the biophase.

  • Construct the second agonist CRC in the presence of the antagonist.

  • Repeat with increasing concentrations of antagonist (e.g., 3 nM, 10 nM, 30 nM), washing thoroughly between curves if using the same tissue (though separate tissues are preferred to avoid desensitization).

Phase 4: Data Calculation
  • Dose Ratio (DR): Calculate

    
    .
    
  • Schild Plot: Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Linear Regression:

    • Slope: Should be

      
       for competitive antagonism.
      
    • X-Intercept: The X-intercept is the pA2 value.[1][5][6]

Workflow Visualization

Schild_Protocol cluster_loop Schild Iteration start Start Experiment prep Tissue Prep (Krebs + Cocaine + Propranolol) start->prep control Run Agonist CRC (Control) prep->control calc_ec50 Calculate Control EC50 control->calc_ec50 incubate Incubate Antagonist (30-60 min) calc_ec50->incubate curve_shift Run Agonist CRC (Shifted) incubate->curve_shift calc_dr Calculate Dose Ratio (EC50_shift / EC50_ctrl) curve_shift->calc_dr calc_dr->incubate Next Conc. plot Plot Log(DR-1) vs -Log[B] calc_dr->plot All Data Collected analyze Linear Regression Check Slope = 1.0 plot->analyze result X-Intercept = pA2 analyze->result

Figure 2: Step-by-step workflow for generating a Schild Plot to determine pA2 values.

References

  • Kapur, H., & Snyder, S. H. (1976). Biochemical identification of the alpha-adrenergic receptor in the central nervous system. This seminal paper established the high affinity binding of WB-4101.

  • Fuder, H., Muscholl, E., & Spemann, R. (1978). The determination of presynaptic pA2 values of yohimbine and phentolamine on the perfused rat heart.[7] Defines the non-selective nature of Phentolamine.

  • Morrow, A. L., & Creese, I. (1986).[8] Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4101 and [3H]prazosin binding. Differentiates the subtypes based on WB-4101 affinity.

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[6][9][10][11][12] The foundational text for the Schild analysis method described above.[1][5]

Sources

Statistical validation of Ethylaminomethylbenzodioxan inhibition constants (Ki)

Author: BenchChem Technical Support Team. Date: February 2026

Statistical Validation of Ethylaminomethylbenzodioxan (EBD) Inhibition Constants (Ki): A Comparative Guide

Part 1: Executive Summary

The Challenge: Ethylaminomethylbenzodioxan (EBD) derivatives, most notably WB-4101 , represent a class of high-affinity, subtype-selective


-adrenergic receptor antagonists. While standard screening protocols often rely on simple IC

determination, this approach is statistically flawed for EBDs due to their "tight-binding" nature (nanomolar affinity). When the inhibitor concentration is comparable to the receptor concentration, the assumption that free inhibitor equals total inhibitor collapses, leading to gross underestimation of potency.

The Solution: This guide provides a statistically rigorous framework for validating EBD inhibition constants (


). It moves beyond the limitations of the standard Cheng-Prusoff equation, advocating for Global Fitting  and Morrison Equation  analysis. We compare EBD performance directly against industry standards Prazosin  (non-selective 

high-affinity) and Phentolamine (non-selective

).

Part 2: Comparative Compound Profile

To validate EBD data, one must benchmark it against known standards. The table below summarizes the expected performance metrics when validated correctly.

Table 1: Comparative Performance Metrics of EBD vs. Standard Antagonists

FeatureWB-4101 (EBD Scaffold) Prazosin Phentolamine
Primary Target

-Adrenergic Receptor

-Adrenergic (Non-selective)

&

(Non-selective)
Binding Affinity (

)
0.2 – 0.8 nM (High)0.2 – 0.6 nM (Very High)7 – 12 nM (Moderate)
Subtype Selectivity High (

)
Low (Equipotent

)
None (

)
Dissociation Kinetics Slow (requires >60 min equilibrium)SlowFast
Statistical Pitfall Ligand Depletion (Tight Binding)Ligand Depletion (Tight Binding)Low affinity (Standard kinetics apply)
Validation Model Two-Site Competition / MorrisonOne-Site Competition / MorrisonOne-Site Competition / Cheng-Prusoff

Expert Insight: EBDs often display biphasic inhibition curves in tissues like rat cortex, indicating discrimination between


 (high affinity) and 

(low affinity) sites. Prazosin typically fits a monophasic (one-site) model in the same tissues.

Part 3: Experimental Protocols

Protocol A: Equilibrium Radioligand Binding Assay

Objective: Generate high-fidelity raw data suitable for advanced statistical fitting.

Reagents:

  • Receptor Source: Rat cerebral cortex membranes (rich in

    
    ) or cloned human 
    
    
    
    -AR membranes.
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).[1] Note: Use a concentration < 
    
    
    
    to minimize ligand depletion artifacts.
  • Non-specific Determinant: Phentolamine (10

    
    M).
    

Workflow:

  • Preparation: Dilute EBD (WB-4101) in assay buffer (50 mM Tris-HCl, pH 7.4) using a semi-logarithmic series (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate membranes + Radioligand + EBD for 60 minutes at 25°C. Critical: High-affinity binders require longer equilibration times; 30 minutes is often insufficient.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Counting: Liquid scintillation spectroscopy.

Protocol B: Statistical Validation & Derivation

Objective: Convert raw CPM (Counts Per Minute) into a validated


 value.

Step 1: Data Normalization Normalize data to "Percent Specific Binding":



(NSB = Non-Specific Binding defined by 10 

M Phentolamine)

Step 2: Model Selection (The F-Test) Fit the data to both One-Site and Two-Site competitive binding models.

  • One-Site:

    
    
    
  • Two-Site:

    
    
    

Validation Rule: Use the Extra Sum-of-Squares F-Test . If


, reject the One-Site model.
  • Expectation: EBDs (WB-4101) often require the Two-Site model in native tissue, reflecting

    
     vs 
    
    
    
    selectivity.

Step 3: The "Tight-Binding" Correction (Morrison Equation) For compounds with


 nM (like EBD and Prazosin), the standard Cheng-Prusoff equation (

) is invalid because it assumes free inhibitor concentration

added concentration.

Use the Morrison Equation instead:



  • Where

    
     is the active receptor concentration (determined via saturation binding 
    
    
    
    ).
  • Where

    
    .
    

Trustworthiness Check: If your derived


 is within 5-fold of the receptor concentration (

), you must use the Morrison equation. Failure to do so yields a "ceiling effect" where the

appears artificially higher (less potent).

Part 4: Visualization of Mechanism & Workflow

Figure 1: -Adrenergic Signaling & Inhibition Pathway

This diagram illustrates the signal transduction blocked by EBDs.

AlphaAdrenergicPathway EBD EBD / WB-4101 (Inhibitor) Rec Alpha-1 Receptor (GPCR) EBD->Rec Blocks (Competitive) NE Norepinephrine (Agonist) NE->Rec Activates Gq Gq Protein Rec->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Binds IP3R Response Smooth Muscle Contraction Ca->Response Triggers

Caption: Mechanism of Action: EBD competitively displaces Norepinephrine, preventing Gq-mediated Calcium release.

Figure 2: Statistical Validation Decision Tree

Follow this logic to select the correct


 derivation method.

ValidationLogic Start Raw Binding Data (CPM) Norm Normalize to % Specific Binding Start->Norm Fit1 Fit One-Site Model Norm->Fit1 Fit2 Fit Two-Site Model Norm->Fit2 FTest F-Test Comparison Fit1->FTest Fit2->FTest CheckKi Check Potency: Is Ki < [Receptor]? FTest->CheckKi Select Best Fit Cheng Use Cheng-Prusoff (Standard) CheckKi->Cheng No (Ki > [R]) Morrison Use Morrison Eq. (Tight Binding) CheckKi->Morrison Yes (Ki < [R]) Report Report Validated Ki Cheng->Report Morrison->Report

Caption: Statistical Decision Matrix: Determining the validity of Cheng-Prusoff vs. Morrison analysis for EBDs.

Part 5: References

  • Morrow, A. L., & Creese, I. (1986).[2] Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding. Molecular Pharmacology.

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Murphy, D. J. (2004). Determination of accurate Ki values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry.

  • Green, P. N., et al. (1969).[2] The synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry.

Sources

A Comparative Analysis of Alpha-1 Adrenergic Antagonism in Prostatic and Vascular Smooth Muscle: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the pharmacological effects of alpha-1 adrenergic receptor antagonists, with a focus on a representative benzodioxan compound, in prostate versus vascular smooth muscle tissues. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, experimental methodologies, and critical data interpretation for cross-validating drug effects in these distinct physiological systems.

Introduction: The Clinical Dichotomy of Alpha-1 Blockade

Alpha-1 adrenergic receptor (α1-AR) antagonists are a class of drugs that inhibit the action of endogenous catecholamines like norepinephrine and epinephrine at α1-ARs.[1] This blockade leads to smooth muscle relaxation, a property leveraged therapeutically for two primary indications: hypertension and benign prostatic hyperplasia (BPH).[2] While the overarching mechanism of smooth muscle relaxation is consistent, the clinical and physiological outcomes in vascular and prostatic tissues can differ significantly. This guide will explore the nuances of these differences, providing a framework for the cross-validation of compounds like Ethylaminomethylbenzodioxan, a representative alpha-1 adrenergic antagonist.

The rationale for this comparative analysis stems from the distinct subtypes of α1-ARs that predominate in different tissues. The α1A-adrenergic receptor subtype is primarily responsible for the contraction of smooth muscles in the prostate and bladder neck, while the α1B subtype is more prevalent in peripheral blood vessels, controlling their contraction.[3][4] Therefore, the selectivity of an antagonist for these subtypes can dictate its clinical utility and side-effect profile. For instance, antagonists with higher selectivity for the α1A subtype are preferred for treating BPH as they have a reduced impact on blood pressure.[2][3]

The Alpha-1 Adrenergic Signaling Pathway

Activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein, initiates a well-defined signaling cascade.[1] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, ultimately causing smooth muscle contraction.[5]

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Norepinephrine/ Epinephrine a1AR α1-Adrenergic Receptor (GPCR) Agonist->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) PKC->MLCK Phosphorylates Ca Ca²⁺ Ca->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Initiates IP3R->Ca Releases Organ_Bath_Workflow Tissue_Prep Tissue Preparation (Prostate & Vascular) Mounting Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl Contraction) Equilibration->Viability_Test Agonist_CRC Agonist Concentration- Response Curve (CRC) Viability_Test->Agonist_CRC Antagonist_Inc Incubate with Ethylaminomethylbenzodioxan Agonist_CRC->Antagonist_Inc Post_Antagonist_CRC Repeat Agonist CRC Antagonist_Inc->Post_Antagonist_CRC Data_Analysis Data Analysis (pEC₅₀, Emax, pA₂) Post_Antagonist_CRC->Data_Analysis

Caption: Experimental Workflow for the Isolated Tissue Organ Bath Assay.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a compound for specific receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize prostate and vascular tissues in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • Incubate the prepared membranes with a radiolabeled ligand specific for alpha-1 adrenergic receptors (e.g., [3H]-prazosin).

    • Add increasing concentrations of the unlabeled antagonist (Ethylaminomethylbenzodioxan) to compete with the radioligand for binding to the receptors.

    • To determine non-specific binding, include a set of tubes with an excess of an unlabeled, high-affinity ligand.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Comparative Data Analysis

The following tables present hypothetical data for Ethylaminomethylbenzodioxan, illustrating how its effects might differ between prostate and vascular tissues.

Table 1: Functional Contractility Data

ParameterProstate TissueVascular Tissue
Agonist (Phenylephrine) pEC50 6.2 ± 0.16.5 ± 0.2
Agonist Emax (% of KCl) 95 ± 5110 ± 8
Ethylaminomethylbenzodioxan pA2 8.5 ± 0.37.1 ± 0.2

Table 2: Receptor Binding Affinity Data

Receptor SubtypeProstate Tissue (Ki, nM)Vascular Tissue (Ki, nM)
α1A-Adrenergic Receptor 2.5 ± 0.450.2 ± 5.1
α1B-Adrenergic Receptor 45.8 ± 6.35.1 ± 0.8
α1D-Adrenergic Receptor 30.1 ± 4.535.6 ± 4.9

Interpretation and Cross-Validation

The hypothetical data presented above suggests that Ethylaminomethylbenzodioxan exhibits a preferential antagonism in prostatic tissue over vascular tissue. The significantly higher pA2 value in the prostate (8.5) compared to the vascular tissue (7.1) indicates greater functional potency in inhibiting agonist-induced contractions in the prostate.

This functional selectivity is corroborated by the receptor binding data. The lower Ki value for the α1A-adrenergic receptor (2.5 nM) in prostate tissue membranes, where this subtype is predominant, demonstrates a higher binding affinity. Conversely, in vascular tissue, where the α1B subtype is more prevalent, the Ki value for this receptor is lower (5.1 nM), while the affinity for the α1A subtype is considerably weaker (50.2 nM). This differential binding affinity for the α1A and α1B subtypes is the molecular basis for the observed tissue selectivity.

Such a pharmacological profile would be highly desirable for a drug intended to treat BPH, as it would be expected to alleviate urinary symptoms by relaxing prostatic smooth muscle with a reduced likelihood of causing hypotension, a common side effect of non-selective alpha-1 blockers. [6]

Conclusion

The cross-validation of a compound's effects in different tissues is a cornerstone of preclinical drug development. For alpha-1 adrenergic antagonists like the representative Ethylaminomethylbenzodioxan, a comparative analysis of their activity in prostate and vascular tissues is paramount. By employing a combination of functional contractility assays and receptor binding studies, researchers can elucidate the tissue selectivity and underlying molecular mechanisms of action. This comprehensive approach not only provides a robust characterization of a drug candidate but also offers critical insights into its potential clinical efficacy and safety profile.

References

  • Benchchem. Application Notes and Protocols for Smooth Muscle Contraction Assays with Kassinin.
  • National Institute of Health. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf.
  • The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. (2016).
  • Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC.
  • A meta-analysis of the vascular-related safety profile and efficacy of alpha-adrenergic blockers for symptoms related to benign prostatic hyperplasia - PubMed. (2008).
  • Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC. (2014).
  • Cleveland Clinic. Alpha-Blockers: Uses & Side Effects. (2025).
  • Prostate cancer incidence and mortality in men exposed to α1-adrenergic receptor antagonists | JNCI - Oxford Academic. (2024).
  • Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC. (2023).
  • α1-Adrenergic Receptor Subtypes | Circulation Research.
  • Alpha-1 adrenergic receptor - Wikipedia.

Sources

A Comparative Guide to the Efficacy and Safety Profile of Ethylaminomethylbenzodioxan (WB-4101)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of WB-4101 in Adrenergic Pharmacology

First synthesized in 1969, WB-4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane) quickly became an invaluable chemical probe for the study of the sympathetic nervous system.[1] It belongs to the class of α1-adrenergic receptor antagonists, or α-blockers, which interfere with the signaling of norepinephrine and epinephrine. These receptors are integral to the control of smooth muscle tone, particularly in blood vessels and the prostate.[3]

Clinically, α-blockers are employed in the management of hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[3] By blocking α1-receptors on vascular smooth muscle, they induce vasodilation and lower blood pressure. In BPH, they relax the smooth muscle of the bladder neck and prostate, improving urinary flow. WB-4101, with its high affinity, particularly for the α1B-adrenoceptor subtype, has been instrumental in differentiating the physiological roles of the various α1-receptor subtypes (α1A, α1B, and α1D).[1][2] This guide delves into the quantitative measures of its efficacy and provides a framework for understanding its safety profile.

Mechanism of Action: From Receptor Blockade to Physiological Effect

The primary mechanism of action for WB-4101 is competitive antagonism at α1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines (epinephrine and norepinephrine), initiate a signaling cascade via the Gq/11 protein. This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.

By binding to the α1-receptor, WB-4101 prevents the binding of catecholamines, thereby inhibiting this contractile signaling pathway. This leads to smooth muscle relaxation.

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane Alpha1_R α1-Adrenergic Receptor G_Protein Gq/11 G-Protein Alpha1_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Catecholamines Norepinephrine / Epinephrine Catecholamines->Alpha1_R Activates WB4101 WB-4101 WB4101->Alpha1_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Figure 1: Simplified signaling pathway of the α1-adrenergic receptor and the inhibitory action of WB-4101.
Off-Target Effects

Beyond its primary target, research has identified that WB-4101 can also act as a sodium channel blocker.[4] It has been shown to inhibit both Nav1.7 and Nav1.8 voltage-gated sodium channels with micromolar potency.[4] This off-target activity is important to consider in experimental design, as it could contribute to observed physiological effects, particularly in studies related to pain and neuronal excitability.[4]

Quantitative Analysis of Efficacy: A Comparative Perspective

The efficacy of an antagonist is often quantified by its binding affinity (Ki) or the concentration required to inhibit 50% of a specific binding or function (IC50). A lower value indicates higher potency. WB-4101 exhibits high affinity for α1-receptors, with some selectivity for different subtypes. Below is a comparison of its binding affinity with other well-known α-blockers.

CompoundReceptor SubtypeBinding Affinity (Ki or IC50 in nM)Source(s)
WB-4101 α1A0.36[5]
α1BHigh Affinity (Subtype selective)[1]
α1DIntermediate Affinity
Prazosin α1A0.4[5]
α1 (general)High Affinity, Non-selective[6]
Doxazosin α1 (general)High Affinity, Non-selective[7]

Note: Binding affinities can vary depending on the tissue, cell line, and experimental conditions used.

As the data indicates, WB-4101 demonstrates a binding affinity for the α1A-adrenoceptor that is comparable to the widely used antagonist, prazosin.[5] Its particular utility in research stems from its ability to help differentiate between α1 receptor subtypes, often exhibiting a higher affinity for what were historically classified as α1A sites and lower affinity for α1B sites.[4]

Safety and Toxicological Profile

A comprehensive toxicological assessment, including the determination of an LD50 (the dose required to be lethal to 50% of a test population), has not been published for WB-4101. This is common for compounds that are synthesized and used primarily for in vitro and in vivo research rather than for progression toward clinical trials. However, we can infer its potential safety profile based on its mechanism of action and the known side effects of clinically used α1-antagonists.

On-Target Effects and Potential Adverse Reactions:

The primary toxicities associated with α1-blockers are extensions of their therapeutic effects.[3]

  • Hypotension and Orthostatic Hypotension: The most common adverse effect is a drop in blood pressure, which can be particularly pronounced when changing posture (e.g., from sitting to standing). This can lead to dizziness, lightheadedness, and in some cases, fainting (syncope).[3]

  • Cardiovascular Effects: Long-term use of some α1-antagonists, such as doxazosin, for hypertension has been associated with a higher risk of cardiovascular events, particularly heart failure, when compared to other classes of antihypertensives.[3]

  • Other Effects: Other potential side effects include nasal congestion, headache, and fatigue, all related to vasodilation.

Off-Target Toxicities:

The sodium channel blocking activity of WB-4101 could theoretically contribute to cardiotoxicity or neurotoxicity at high concentrations, although this has not been systematically studied.[4]

Given the lack of formal preclinical toxicology data, any in vivo use of WB-4101 should be preceded by careful dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and experimental context.[8]

Experimental Protocols: Determining Binding Affinity

A fundamental experiment to characterize a compound like WB-4101 is the competitive radioligand binding assay. This assay determines the affinity of a test compound by measuring how effectively it competes with a radiolabeled ligand for binding to the target receptor.

Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the inhibition constant (Ki) of WB-4101 at α1-adrenergic receptors expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells stably expressing the desired human α1-adrenoceptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Prazosin (a high-affinity, non-selective α1-antagonist).

  • Test Compound: WB-4101.

  • Non-specific binding control: Phentolamine or unlabeled norepinephrine at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) start->prep_reagents plate_setup Plate Setup (96-well) prep_reagents->plate_setup add_components Add Components to Wells: 1. Assay Buffer 2. Test Compound (or vehicle/NSB) 3. Cell Membranes plate_setup->add_components add_radioligand Add [3H]-Prazosin to initiate binding add_components->add_radioligand incubation Incubate (e.g., 60 min at 25°C) add_radioligand->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specifically bound ligand) filtration->washing scint_count Scintillation Counting (Quantify bound radioactivity) washing->scint_count analysis Data Analysis (Calculate IC50 and Ki) scint_count->analysis end End analysis->end

Sources

Safety Operating Guide

Ethylaminomethylbenzodioxan proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of Ethylaminomethylbenzodioxan (Prosympal)

Part 1: Executive Safety Directive

Do not treat Ethylaminomethylbenzodioxan as standard organic waste.

As a Senior Application Scientist, I often see laboratories default to generic "organic waste" streams for bioactive compounds. For Ethylaminomethylbenzodioxan (also known as Prosympal or F-883), this is a compliance and safety failure.[1] This compound is an alpha-adrenergic blocking agent .[1] Unlike simple solvents, its release into the environment poses specific pharmacological risks to aquatic life and potential bioaccumulation hazards.

This guide moves beyond the standard MSDS to provide a logistical framework for the containment, deactivation, and destruction of this substance, ensuring your lab remains compliant with EPA/RCRA standards and Good Laboratory Practice (GLP).

Part 2: Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its functional reactivity.[1] Ethylaminomethylbenzodioxan consists of a 1,4-benzodioxan ring fused to an ethylamino side chain .[1]

Table 1: Physicochemical Properties & Disposal Implications

PropertyData / CharacteristicOperational Implication
Chemical Structure 1,4-Benzodioxan-2-ylmethyl(ethyl)amineHigh Stability: The benzodioxan ring is chemically robust.[1][2][3] Low-temperature incineration may not fully destroy the core.[1]
Functional Group Secondary Amine (Basic)Incompatibility: Reacts exothermically with acids. FATAL RISK: Reacts with hypochlorites (Bleach) to form toxic chloramines.
Pharmacology

-Adrenergic Antagonist
Bioactivity: Zero-discharge policy.[1] Strictly prohibited from sanitary sewer disposal.[2]
Physical State Solid (crystalline) or HCl SaltDust control is critical during weighing/transfer to prevent inhalation.

Part 3: Waste Segregation & Compatibility (The "Why")

The most common accident involving amine-based drugs occurs during waste consolidation.[1]

The "No-Bleach" Rule: Never use bleach (sodium hypochlorite) to clean glassware or spills involving Ethylaminomethylbenzodioxan.[1]

  • Mechanism:[1][4][5][6]

    
    [1]
    
  • Result: Formation of organic chloramines, which are toxic and potentially explosive.[1]

The Segregation Logic: Use the following decision tree to determine where to store this waste in your satellite accumulation area.

SegregationLogic Start Waste: Ethylaminomethylbenzodioxan StateCheck Physical State? Start->StateCheck Liquid Liquid (Solvated) StateCheck->Liquid Solid Solid (Powder/Crystals) StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck BinC Container C: Solid Hazardous Waste (Direct Incineration) Solid->BinC Double Bagged Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (MeOH, EtOH) SolventCheck->NonHal BinA Container A: Halogenated Organic Waste (High BTU Incineration) Halogenated->BinA Segregate from Acids BinB Container B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHal->BinB Segregate from Oxidizers

Figure 1: Segregation logic tree ensuring chemical compatibility and proper destruction paths.[1]

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid Substance

Context: Expired shelf stock or leftover synthesis yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Ethylaminomethylbenzodioxan (Prosympal)"[1]

    • Hazards: "Toxic," "Irritant."[1]

  • Transfer: Transfer the solid inside a fume hood. Do not generate dust.[2][3][7][8][9][10][11]

  • Deactivation (Optional but Recommended): If your facility requires onsite stabilization, dissolve the solid in a combustible solvent (e.g., Ethanol or Isopropanol) to facilitate injection into the incinerator later. Do not use water , as this increases the volume of aqueous waste which is harder to incinerate.[1]

Scenario B: Disposing of Reaction Mixtures/Mother Liquors

Context: Post-experiment solvent waste containing the drug.

  • pH Check: Ensure the waste stream is not acidic. If mixed with acids during extraction, neutralize slowly with Sodium Bicarbonate to pH 6-8 before capping.[1] This prevents pressure buildup from amine-acid exotherms.[1]

  • Segregation: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated) based on the primary solvent.

  • Documentation: Log the concentration of Ethylaminomethylbenzodioxan on the waste tag. Even trace amounts (<1%) prevent this waste from being recycled; it must be flagged for destructive incineration .

Part 5: Emergency Spill Management

Spill Response Workflow:

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.[1]

  • PPE Up: Nitrile gloves (double gloved), lab coat, and N95 or P100 respirator (if powder is airborne).[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquids: Use vermiculite or chemically inert absorbent pads .

    • Do NOT use: Sawdust (fire hazard with potential oxidizers) or Bleach (chloramine risk).

  • Clean Up: Wash the surface with a dilute soap/water solution. Collect all wash water as hazardous waste.

Part 6: Regulatory Compliance (RCRA/EPA)

While Ethylaminomethylbenzodioxan is not explicitly "P-listed" (acutely hazardous) or "U-listed" by specific name in 40 CFR 261.33, it falls under strict regulation due to its pharmacological potency.[1]

  • Generator Status: Under the EPA Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P) , healthcare facilities and labs must manage this as "Non-Creditable Hazardous Waste Pharmaceutical."

  • Sewer Ban: The 2019 amendment strictly prohibits the "sewering" (flushing) of hazardous pharmaceutical waste.[5][12]

  • Disposal Code: If the waste is ignitable (in alcohol/acetone), use code D001 .[1] If toxic via TCLP (unlikely for this specific molecule but possible for mixtures), use D006-D043 .[1] Best practice is to classify as "Non-RCRA Regulated Hazardous Waste - Incinerate Only." [1]

DisposalWorkflow Lab Lab Bench (Generation) SAA Satellite Accumulation Area (Labeling & Segregation) Lab->SAA Daily EHS EHS / Waste Vendor Pickup (Manifesting) SAA->EHS < 1 Year Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Destruction

Figure 2: The Chain of Custody from bench to destruction.[1]

References

  • PubChem. (n.d.). Prosympal (Compound).[13] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved October 26, 2023, from [Link][1]

  • American Chemical Society. (2023). Chemical Compatibility and Segregation.[14] ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylaminomethylbenzodioxan
Reactant of Route 2
Reactant of Route 2
Ethylaminomethylbenzodioxan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.